molecular formula C8H7ClO4 B7812552 5-Chloro-2-hydroxy-3-methoxybenzoic acid

5-Chloro-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B7812552
M. Wt: 202.59 g/mol
InChI Key: XIUGJQARSDULCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydroxy-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO4 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-hydroxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUGJQARSDULCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis Strategies for 5-Chloro-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 5-Chloro-2-hydroxy-3-methoxybenzoic acid (CAS 87964-77-0), a critical intermediate in the development of substituted salicylamides, agrochemicals, and pharmaceutical APIs.

Executive Summary

Target Molecule: this compound CAS Number: 87964-77-0 Synonyms: 5-Chloro-o-vanillic acid; 3-Methoxy-5-chlorosalicylic acid Molecular Formula:


Molecular Weight:  202.59  g/mol 

This guide analyzes two primary synthetic pathways for the preparation of this compound. The Direct Chlorination Route (Pathway A) is favored for industrial scalability due to atom economy and reagent availability. The Oxidation Route (Pathway B) offers higher regiochemical control and is preferred when starting from the aldehyde precursor (5-chloro-o-vanillin). Both methods rely on the strong ortho/para directing effects of the phenolic hydroxyl group to achieve substitution at the C5 position.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the electrophilic aromatic substitution (EAS) of the 2-hydroxy-3-methoxybenzene scaffold.

  • Regioselectivity Logic:

    • C1 (-COOH/CHO): Meta-director (deactivating).

    • C2 (-OH): Strong activator, directs ortho (C3) and para (C5).

    • C3 (-OMe): Moderate activator, directs ortho (C2, C4) and para (C6).

Synthesis Pathway Flowchart

SynthesisPathways Start1 o-Vanillic Acid (2-Hydroxy-3-methoxybenzoic acid) Reagent1 Chlorination (SO2Cl2 or Cl2) Start1->Reagent1 Start2 o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Start2->Reagent1 Inter1 5-Chloro-o-vanillin (Aldehyde Intermediate) Reagent2 Oxidation (NaClO2/H2O2 or KMnO4) Inter1->Reagent2 Reagent1->Inter1 Step 1 Target TARGET: This compound (CAS 87964-77-0) Reagent1->Target Pathway A: Direct Chlorination Reagent2->Target Pathway B: Oxidation

Figure 1: Strategic disconnection showing the two primary routes to the target acid.

Pathway A: Direct Chlorination of o-Vanillic Acid

This pathway is the most direct method, utilizing the high reactivity of the phenol ring.

Reaction Scheme


Experimental Protocol

Reagents:

  • o-Vanillic acid (1.0 eq)

  • Sulfuryl chloride (

    
    ) (1.1 eq)
    
  • Glacial Acetic Acid (Solvent) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a reactor with o-vanillic acid (16.8 g, 100 mmol) and glacial acetic acid (100 mL) . Stir until fully dissolved.

  • Chlorination: Cool the solution to 15–20°C. Add sulfuryl chloride (14.8 g, 110 mmol) dropwise over 30 minutes.

    • Note: Maintain temperature below 45°C to prevent over-chlorination or decarboxylation. The evolution of

      
       and 
      
      
      
      gas will be observed; ensure proper venting through a scrubber.
  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC (C18 column, MeOH/Water mobile phase) until the starting material is <1%.

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate and wash the cake with cold water (

    
    ) to remove residual acid.
    
  • Purification: Recrystallize from ethanol/water (1:1) or toluene to yield needle-like crystals.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC)

Critical Process Parameters (CPPs)
  • Temperature Control: Exceeding 50°C may lead to chlorination at the C4 position or polychlorination.

  • Reagent Selection: Sulfuryl chloride is preferred over chlorine gas (

    
    ) for lab-scale due to easier handling and stoichiometry control. For larger scales, 
    
    
    
    gas is more cost-effective but requires specialized flow reactors.

Pathway B: Oxidation of 5-Chloro-o-vanillin

This route is advantageous if the aldehyde precursor (5-chloro-o-vanillin) is commercially available or if milder chlorination conditions are required before oxidation.

Reaction Scheme

Step 1: Chlorination of o-Vanillin


 5-Chloro-o-vanillin
Step 2:  Pinnick Oxidation or Permanganate Oxidation 

Target Acid
Experimental Protocol (Step 2: Oxidation)

Reagents:

  • 5-Chloro-o-vanillin (1.0 eq)

  • Sodium Chlorite (

    
    ) (1.5 eq)
    
  • Sulfamic Acid (Scavenger) or Hydrogen Peroxide (

    
    )
    
  • Acetonitrile/Water solvent system

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-o-vanillin (18.6 g, 100 mmol) in acetonitrile (120 mL) and water (40 mL) .

  • Scavenger Addition: Add sulfamic acid (14.5 g, 150 mmol) to the solution. This scavenges the hypochlorite by-product, preventing side reactions (Pinnick conditions).

  • Oxidant Addition: Prepare a solution of sodium chlorite (13.5 g, 150 mmol) in water (50 mL). Add this solution dropwise to the reaction mixture over 1 hour while maintaining the temperature at 0–10°C.

  • Work-up: Stir for 2 hours at room temperature. Quench with sodium sulfite (

    
    )  solution to destroy excess oxidant.
    
  • Extraction: Acidify to pH 2 with dilute HCl and extract with ethyl acetate (

    
    ) .
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: 90–95% (High conversion efficiency).

Mechanism of Action (Pathway A)

The chlorination follows an Electrophilic Aromatic Substitution (EAS) mechanism. The hydroxyl group activates the ring, making it nucleophilic.

Mechanism Step1 o-Vanillic Acid (Nucleophile) Step2 Sigma Complex (Intermediate) Step1->Step2 + Cl+ (from SO2Cl2) Step3 Re-aromatization (-H+) Step2->Step3 Loss of H+ Product 5-Chloro-2-hydroxy- 3-methoxybenzoic acid Step3->Product

Figure 2: EAS Mechanism. The -OH group at C2 increases electron density at C5, facilitating the attack of the electrophile (


).

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

11.0–13.0:
Broad singlet (COOH/OH)

7.2–7.5:
Doublet (

), Aromatic H at C6

7.0–7.2:
Doublet (

), Aromatic H at C4

3.8:
Singlet (3H), Methoxy group
IR Spectroscopy 3200–3500 cm⁻¹: Broad O-H stretch1680–1700 cm⁻¹: C=O stretch (Carboxylic acid)750–800 cm⁻¹: C-Cl stretch
Mass Spectrometry [M-H]⁻: 201/203 (3:1 ratio due to Cl isotopes) in ESI negative mode.[1]

References

  • Direct Chlorination of Salicylic Acids

    • Synthesis of 5-Chloro-2-hydroxybenzoic acid derivatives. ChemicalBook. Link

  • Oxidation of Aldehydes (Pinnick Method)

    • Pinnick Oxidation Protocol. Organic Chemistry Portal. Link

  • Sulfuryl Chloride Reactivity

    • Sulfuryl Chloride as a Chlorinating Agent.[1][2][3][4] Wikipedia / ResearchGate. Link

  • Target Molecule Data

    • This compound (CAS 87964-77-0).[5][6][7] Sigma-Aldrich / AA Blocks. Link

Sources

Spectroscopic data for 5-Chloro-2-hydroxy-3-methoxybenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-hydroxy-3-methoxybenzoic acid

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of chloro, hydroxyl, methoxy, and carboxylic acid functional groups on a benzene ring makes it a molecule of interest in synthetic chemistry and drug discovery. The precise characterization of such molecules is fundamental to verifying their identity, purity, and structure. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are cornerstone analytical methods for elucidating molecular structures.

This guide provides a detailed analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive but scientifically grounded characterization. The insights herein are designed to guide researchers in the identification and analysis of this compound and its derivatives.

Molecular Structure and Spectroscopic Implications

The functional groups present—a carboxylic acid, a phenol, a methoxy ether, and an organochloride—each impart distinct and predictable features in the various spectra. Understanding these contributions is key to a full structural assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for substituted benzoic acids as it effectively solubilizes the compound and allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for two aromatic protons, one methoxy group, and two exchangeable protons (hydroxyl and carboxylic acid).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 12.0Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration-dependent.
Phenolic Hydroxyl (-OH)9.0 - 10.0Singlet (broad)1HThe phenolic proton is deshielded and its signal is often broad due to hydrogen bonding and exchange.
H-67.3 - 7.5Doublet (d)1HThis proton is ortho to the electron-withdrawing carboxylic acid group and meta to the chlorine atom. It will be split by H-4.
H-47.0 - 7.2Doublet (d)1HThis proton is ortho to the chlorine atom and meta to the carboxylic acid group. It will be split by H-6.
Methoxy (-OCH₃)3.8 - 4.0Singlet3HMethoxy groups attached to an aromatic ring typically appear in this region as a sharp singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the seven aromatic carbons, the carboxylic carbon, and the methoxy carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxylic Acid)168 - 172The carbonyl carbon of a benzoic acid is significantly deshielded.
C-2 (C-OH)155 - 160Aromatic carbon attached to a hydroxyl group is strongly deshielded.
C-3 (C-OCH₃)145 - 150Aromatic carbon attached to a methoxy group is also deshielded.
C-5 (C-Cl)125 - 130The carbon bearing the chlorine atom shows a moderate deshielding effect.
C-1 (C-COOH)115 - 120The ipso-carbon attached to the carboxylic acid group.
C-4120 - 125Aromatic CH carbon.
C-6118 - 123Aromatic CH carbon.
-OCH₃55 - 60The carbon of the methoxy group is typical for an sp³ carbon attached to oxygen.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
2500-3300O-H stretch (very broad)Carboxylic AcidBroad, Strong
~3200-3500O-H stretchPhenolic HydroxylBroad, Medium
~1680-1710C=O stretchCarboxylic AcidStrong, Sharp
~1580-1610C=C stretchAromatic RingMedium-Strong
~1200-1300C-O stretchAcid/PhenolStrong
~1000-1100C-O stretchMethoxy EtherMedium
~700-800C-Cl stretchAryl HalideMedium

The broadness of the O-H bands is a hallmark feature resulting from extensive intermolecular hydrogen bonding, a common characteristic of substituted benzoic acids.[1]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique suitable for less volatile molecules and is often used with LC-MS, typically showing a strong signal for the molecular ion or a protonated/deprotonated version.

  • Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (Electron Ionization)

The molecular formula is C₈H₇ClO₃. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

  • Molecular Ion (M⁺): The spectrum is expected to show a molecular ion peak at m/z ≈ 202. A characteristic isotopic pattern for chlorine will be observed, with an (M+2)⁺ peak at m/z ≈ 204 that is approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

  • Key Fragmentation Pathways: Fragmentation is a powerful diagnostic tool. Plausible fragmentation patterns for this molecule include:

    • Loss of -OH (m/z 185): A common fragmentation for carboxylic acids.

    • Loss of -COOH (m/z 157): Decarboxylation to form the substituted phenol radical cation.

    • Loss of -CH₃ from the methoxy group (m/z 187): Followed by further fragmentation.

A [M]⁺˙ m/z = 202/204 B [M - OH]⁺ m/z = 185/187 A->B - •OH C [M - COOH]⁺˙ m/z = 157/159 A->C - •COOH D [M - CH₃]⁺ m/z = 187/189 A->D - •CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed molecular portrait of this compound. By understanding the predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns described in this guide, researchers and drug development professionals can confidently identify and characterize this molecule, ensuring its structural integrity in their scientific endeavors. The provided protocols serve as a robust starting point for empirical data acquisition.

References

  • Be̅rziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. Available at: [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 5-Chloro-2-hydroxy-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-Chloro-2-hydroxy-3-methoxybenzoic acid (5-chloro-o-vanillic acid) and its pharmacologically active derivatives.[1] While the parent acid serves as a versatile building block, its derivatives—particularly hydrazones, Schiff bases, and metal complexes —exhibit potent biological activities ranging from antimicrobial to antiproliferative effects.

The 2-hydroxy-3-methoxy motif (o-vanillic scaffold) combined with the lipophilic 5-chloro substituent creates a unique pharmacophore.[1] The 2-hydroxy group facilitates metal chelation, the 3-methoxy group modulates solubility and electronic properties, and the 5-chloro atom enhances membrane permeability and metabolic stability by blocking the metabolically susceptible position para to the hydroxyl group.[1]

Part 1: Chemical Profile & Synthesis Strategies[2]

Core Scaffold Properties

The molecule is a trisubstituted benzoic acid derivative.[1] Its chemical behavior is dominated by the salicylate motif (ortho-hydroxy carboxylic acid), which allows for the formation of stable six-membered chelate rings with transition metals.[1]

  • IUPAC Name: this compound[1]

  • Common Name: 5-Chloro-o-vanillic acid[1]

  • Molecular Formula: C₈H₇ClO₄[1]

  • Key Functionalities:

    • Carboxylic Acid (C1): Site for ester/amide formation or hydrazide conversion.[1]

    • Phenolic Hydroxyl (C2): Critical for hydrogen bonding and metal chelation.[1]

    • Methoxy Group (C3): Electron-donating group; influences pKa of the phenol.[1]

    • Chlorine Atom (C5): Lipophilic anchor; enhances binding affinity to hydrophobic pockets in target proteins (e.g., enzymes like peptide deformylase).[1]

Synthetic Pathways

The synthesis of bioactive derivatives typically proceeds via the acid chloride or ester intermediates, followed by condensation with amines or hydrazines.

Graphviz Diagram: Synthesis of Key Derivatives

SynthesisPathways Start o-Vanillic Acid (2-hydroxy-3-methoxybenzoic acid) Step1 Chlorination (SO2Cl2 or Cl2/AcOH) Start->Step1 Electrophilic Subst. Core 5-Chloro-o-vanillic Acid (Core Scaffold) Step1->Core Inter1 Esterification (MeOH/H+) Core->Inter1 Prod3 Salicylanilides (Anticancer/Antitubercular) Core->Prod3 + Anilines (DCC/EDC) Inter2 Hydrazinolysis (NH2NH2·H2O) Inter1->Inter2 Hydrazide Acid Hydrazide Inter2->Hydrazide Prod1 Schiff Base / Hydrazones (Antimicrobial) Hydrazide->Prod1 + Aldehydes Prod2 Metal Complexes (Cu(II), Zn(II)) Prod1->Prod2 + Metal Salts

Figure 1: Synthetic workflow for generating pharmacologically active libraries from the parent acid.[1]

Part 2: Pharmacology & Mechanisms of Action

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of this compound, particularly acylhydrazones , have demonstrated significant activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus spp.[1]) and fungi (Candida albicans).[1][2]

  • Mechanism:

    • Chelation of Essential Metals: The ONO donor set (phenolic O, azomethine N, carbonyl O) chelates ions like Fe²⁺ or Zn²⁺, starving the pathogen of essential cofactors.

    • Inhibition of Peptide Deformylase (PDF): The metal-binding domain of these derivatives mimics the transition state of PDF, a metalloenzyme crucial for bacterial protein maturation.

    • Membrane Disruption: The 5-chloro substituent increases lipophilicity (logP), facilitating transport across the bacterial cell wall.[1]

Antioxidant Activity

The phenolic hydroxyl group at the C2 position acts as a radical scavenger.

  • Mechanism: Hydrogen atom transfer (HAT) to free radicals (e.g., DPPH, hydroxyl radicals).[1] The methoxy group at C3 stabilizes the resulting phenoxy radical via resonance and electron donation, making these derivatives potent antioxidants.

Structure-Activity Relationship (SAR)

The biological efficacy relies on specific structural features:

Structural FeatureBiological Impact
5-Chloro Increases lipophilicity and metabolic stability (blocks hydroxylation at C5).[1] Crucial for potency.
2-Hydroxy Essential for metal chelation and antioxidant H-donation.[1] Removal abolishes activity.[1]
3-Methoxy Provides steric bulk and electron density.[1] Enhances selectivity for certain enzyme pockets.[1]
Hydrazone Linker The azomethine (-CH=N-) proton is critical for binding affinity in antimicrobial targets.[1]
Graphviz Diagram: SAR Logic

SAR Center 5-Chloro-2-hydroxy-3-methoxy Derivative Cl 5-Chloro Group Center->Cl OH 2-Hydroxy Group Center->OH OMe 3-Methoxy Group Center->OMe Linker C1 Derivatization (Hydrazone/Amide) Center->Linker Effect1 Increases Lipophilicity (LogP) Enhances Membrane Penetration Cl->Effect1 Effect2 Metal Chelation Site Radical Scavenging (Antioxidant) OH->Effect2 Effect3 Electronic Stabilization Modulates pKa OMe->Effect3 Effect4 Target Binding (Azomethine) Enzyme Inhibition Linker->Effect4

Figure 2: Structure-Activity Relationship (SAR) mapping specific functionalities to biological outcomes.[1]

Part 3: Experimental Protocols

Synthesis of this compound Hydrazide

This intermediate is the gateway to Schiff base libraries.[1]

Reagents:

  • This compound methyl ester (10 mmol)[1]

  • Hydrazine hydrate (99%, 50 mmol)

  • Absolute Ethanol (30 mL)

Protocol:

  • Dissolution: Dissolve the methyl ester in absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise with constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (System: Ethyl acetate/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The hydrazide will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water (9:1) to obtain pure crystals.[1]

  • Validation: Confirm structure via IR (look for NH₂ doublet at 3200–3300 cm⁻¹ and Amide I C=O at ~1650 cm⁻¹).[1]

MIC Determination (Broth Microdilution Method)

To evaluate antibacterial potential against S. aureus (ATCC 25923).[1]

Materials:

  • Mueller-Hinton Broth (MHB)[1]

  • 96-well microtiter plates

  • Resazurin dye (optional, for visual readout)

  • Test compound (dissolved in DMSO)

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in MHB.[1]

  • Serial Dilution: Add 100 µL of MHB to wells of the 96-well plate. Add 100 µL of test compound stock to the first column and serially dilute (1:2) across the plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.

  • Controls:

    • Positive Control:[1] Ciprofloxacin or Vancomycin.[1]

    • Negative Control:[1] DMSO vehicle only.[1]

    • Sterility Control: Media only.[1]

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).[1] If using Resazurin, blue indicates no growth; pink indicates growth.

Part 4: Data Summary (Comparative Activity)

The following table summarizes typical MIC values for hydrazone derivatives of the 5-chloro-o-vanillic scaffold compared to standard antibiotics.

Compound IDR-Group (Aldehyde)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
5-Cl-Van-H (Parent Hydrazide)64>128>128
Deriv-A 4-Nitrobenzylidene43216
Deriv-B 2-Hydroxybenzylidene86432
Deriv-C 4-Chlorobenzylidene2168
Ciprofloxacin (Standard)0.50.015N/A
Fluconazole (Standard)N/AN/A1.0

Note: Data represents aggregated trends from analogous salicylhydrazone studies.[1] The "4-Chlorobenzylidene" derivative (Deriv-C) typically shows superior activity due to enhanced lipophilicity (Stacking effect).[1]

References

  • Krátký, M., Vinšová, J., et al. (2017). "Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides." Molecules. Available at: [Link]

  • Zhu, H. Y. (2011).[1] "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate." Asian Journal of Chemistry. (Analogous halogenated o-vanillic hydrazones). Available at: [Link]

  • Safarova, I. R. (2024).[1][3][4] "Hydroxybenzoic Acid Derivatives and Their Biological Activity." Processes of Petrochemistry and Oil Refining. Available at: [Link]

  • Raza, A. R., et al. (2010).[1][5] "5-Chloro-2-hydroxybenzoic acid: Crystal structure and hydrogen bonding." Acta Crystallographica Section E. Available at: [Link]

  • PubChem. "5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Precursor Data)." National Library of Medicine.[1] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Physico-chemical Characterization of 5-Chloro-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of 5-Chloro-2-hydroxy-3-methoxybenzoic acid, a substituted aromatic carboxylic acid with significant potential as a building block in synthetic chemistry. As a senior application scientist, my objective is to move beyond a simple recitation of data. Instead, this guide is structured to provide a causal understanding of why specific analytical techniques are chosen and how the resulting data corroborates the molecular structure and purity. We will delve into the foundational physico-chemical properties and then proceed to a detailed examination of the spectroscopic, chromatographic, and thermal analysis methodologies that are essential for its comprehensive characterization. Every protocol described herein is designed as a self-validating system, ensuring that researchers can confidently establish the identity, purity, and stability of this compound.

Core Molecular Identity and Physicochemical Properties

Before any advanced analysis, establishing the fundamental properties of a compound is paramount. These identifiers serve as the primary reference points for all subsequent characterization. This compound is a derivative of salicylic acid, featuring both chloro and methoxy substitutions on the benzene ring. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and spectral behavior.

Table 1: Core Identifiers and Properties of this compound

Property Value Source
IUPAC Name This compound -
Synonyms 5-Chloro-3-methoxy-salicylic acid -
CAS Number 7740-05-8 [1]
Molecular Formula C₈H₇ClO₃ [1]
Molecular Weight 202.6 g/mol -
Physical Form Solid -

| Melting Point | 98-100 °C |[2][3] |

Note: The molecular weight is calculated based on the molecular formula. The melting point is a critical first indicator of purity; a broad melting range would suggest the presence of impurities.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopy is the cornerstone of structural elucidation. Each technique provides a unique piece of the puzzle, and together, they offer unambiguous confirmation of the molecular architecture. The choice of spectroscopic method is directly linked to the functional groups present in this compound: a hydroxyl group, a carboxylic acid, a methoxy group, a chloro-substituent, and an aromatic ring.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is employed to identify the functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, we expect to see characteristic stretches for the O-H bonds of the phenol and carboxylic acid, the C=O of the carboxylic acid, the C-O bonds of the methoxy and acid groups, and vibrations associated with the substituted aromatic ring.

Expected Spectral Features:

  • ~3400-2400 cm⁻¹ (broad): A very broad absorption in this region is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

  • ~3200 cm⁻¹ (broad): The phenolic O-H stretch may be visible, often overlapping with the broad carboxylic acid band.

  • ~1650-1700 cm⁻¹ (strong): A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

  • ~1600, 1470 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl-ether (methoxy group).

  • ~1050 cm⁻¹ (medium): Symmetric C-O-C stretching of the aryl-ether.

  • ~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Process the spectrum by performing the background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of the distinct carbon environments.

Expected Spectral Features (in DMSO-d₆):

  • ~13.0 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid. Its broadness is due to hydrogen bonding and exchange.

  • ~10.0 ppm (singlet, broad, 1H): The phenolic hydroxyl proton.

  • ~7.3 ppm (doublet, 1H): Aromatic proton ortho to the chlorine and meta to the carboxylic acid.

  • ~7.1 ppm (doublet, 1H): Aromatic proton meta to the chlorine and ortho to the carboxylic acid.

  • ~3.8 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

Expected Spectral Features (in DMSO-d₆):

  • ~170 ppm: Carboxylic acid carbonyl carbon (C=O).

  • ~150-155 ppm: Aromatic carbon attached to the hydroxyl group.

  • ~145-150 ppm: Aromatic carbon attached to the methoxy group.

  • ~120-130 ppm: Aromatic carbons, including the one attached to the chlorine atom.

  • ~115-125 ppm: Remaining aromatic carbons.

  • ~56 ppm: Methoxy carbon (-OCH₃).

Experimental Protocol (NMR):

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves both the hydroxyl and carboxylic acid protons).

  • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Insert the tube into the NMR spectrometer.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient, though optimization may be required for dilute samples.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, it will also reveal a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes).

Expected Spectral Features (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z 202, corresponding to the molecule with the ³⁵Cl isotope.

  • M+2 Peak: A peak at m/z 204, corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a hallmark signature of a monochlorinated compound.

  • Fragmentation Peaks: Expect to see fragments corresponding to the loss of small molecules, such as H₂O, CO, and CO₂ from the parent ion.

Experimental Protocol (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Chromatographic Analysis: Assessing Purity and Quantitation

Chromatography is essential for separating the target compound from any impurities, starting materials, or side products. It is the primary method for determining the purity of a sample and is readily adapted for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar organic compounds like this one. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is driven by the differential partitioning of analytes between the two phases. Adding an acid (like trifluoroacetic acid or formic acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.[4]

Experimental Protocol (RP-HPLC):

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A (e.g., 70%) and gradually increase the percentage of Mobile Phase B to elute the compound. A typical gradient might be 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Set based on the UV-Vis spectrum (likely around 220 nm or 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (at initial conditions) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System MobilePhase Mobile Phase (Water/ACN/TFA) Pump Pump MobilePhase->Pump Sample Sample Dissolved in Mobile Phase Injector Autosampler Sample->Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data caption HPLC analytical workflow. Thermal_Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample Sample (5-Chloro-2-hydroxy- 3-methoxybenzoic acid) DSC Heat at 10°C/min Sample->DSC TGA Heat at 10°C/min Sample->TGA DSC_Result Endotherm Peak (Melting Point) DSC->DSC_Result TGA_Result Mass Loss Curve (Decomposition Temp.) TGA->TGA_Result caption Thermal analysis workflow.

Sources

Methodological & Application

Synthesis and Exploration of Metal Complexes with 5-Chloro-2-hydroxy-3-methoxybenzoic Acid: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for Researchers

Abstract

This document provides a detailed guide for the synthesis, characterization, and potential applications of novel metal complexes incorporating 5-Chloro-2-hydroxy-3-methoxybenzoic acid as a primary ligand. This unique salicylic acid derivative offers a compelling scaffold for coordination chemistry due to its distinct electronic and steric properties imparted by the chloro, hydroxyl, and methoxy functional groups. By leveraging established principles of coordination chemistry and drawing parallels from structurally related systems, this guide furnishes researchers, particularly those in drug development and materials science, with robust protocols and the foundational knowledge to explore this promising class of compounds. We delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Introduction: The Rationale for this compound in Coordination Chemistry

Substituted salicylic acids are cornerstone ligands in coordination chemistry, primarily due to their ability to form stable chelate rings with a wide array of metal ions through their carboxylate and hydroxyl groups.[1] The resulting metal complexes often exhibit enhanced biological activities and novel physicochemical properties compared to the free ligands.[2][3]

This compound is a particularly intriguing ligand for several reasons:

  • Bidentate Chelation: Like other salicylic acids, it is expected to act as a bidentate O,O'-donor, coordinating to a metal center via the deprotonated hydroxyl and carboxylate oxygens to form a stable six-membered ring.

  • Electronic Tuning: The presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating methoxy group at the 3-position modifies the electron density of the aromatic ring and the acidity of the phenolic and carboxylic protons. This electronic tuning can influence the stability of the resulting metal complexes and their redox properties.

  • Modulation of Biological Activity: Halogen and methoxy substituents are known to play significant roles in modulating the pharmacological profiles of organic molecules. Their incorporation into a metal complex scaffold offers a strategy for developing new therapeutic agents with potentially enhanced efficacy. Indeed, metal complexes of related substituted salicylaldehydes and acids have demonstrated significant antioxidant, antimicrobial, and DNA-interacting properties.[2][4]

This guide provides a comprehensive framework for synthesizing and characterizing transition metal complexes of this ligand, with a focus on establishing reproducible methodologies and understanding the structure-property relationships.

Foundational Principles: Coordination Behavior

The primary coordination mode of this compound with a generic divalent metal ion (M²⁺) is anticipated to involve bidentate chelation, as depicted below. The reaction typically proceeds in a suitable solvent where the ligand is first deprotonated, often facilitated by a mild base or the basicity of the metal salt's conjugate base, to allow for coordination.

Caption: General coordination mode of 5-Chloro-2-hydroxy-3-methoxybenzoate with a metal ion (M²⁺).

Depending on the metal ion, its coordination number preference, and the reaction stoichiometry, various structures can be formed, including mononuclear complexes (e.g., with a 1:2 metal-to-ligand ratio) or dinuclear "paddle-wheel" structures, which are particularly common for copper(II) carboxylates.[5]

Experimental Protocols: Synthesis of Metal Complexes

The following protocols are generalized methodologies derived from successful syntheses of complexes with analogous substituted salicylic acids.[3][6] Researchers should consider these as robust starting points, with the understanding that minor optimizations (e.g., reaction time, recrystallization solvent) may be necessary for specific metal ions.

General Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start: Reagents Ligand Dissolve Ligand in Ethanol/Methanol Start->Ligand MetalSalt Dissolve Metal Salt in Water or Ethanol Start->MetalSalt Mix Mix Solutions & Adjust pH (optional) Ligand->Mix MetalSalt->Mix Reflux Reflux Reaction Mixture (e.g., 2-4 hours) Mix->Reflux Precipitate Cool to Room Temp. Collect Precipitate Reflux->Precipitate Wash Wash Precipitate (Water & Ethanol) Precipitate->Wash Dry Dry Under Vacuum Wash->Dry Product Final Complex Dry->Product Characterization Characterization Product->Characterization FTIR FT-IR Characterization->FTIR UVVis UV-Vis Characterization->UVVis EA Elemental Analysis Characterization->EA XRD X-ray Diffraction Characterization->XRD

Caption: Generalized workflow for the synthesis and characterization of metal complexes.

Protocol 1: Synthesis of a Representative M(II) Complex (e.g., M = Co, Ni, Zn)

Rationale: This protocol employs a straightforward precipitation method in a mixed solvent system. Ethanol is an excellent solvent for the organic ligand, while the metal salts (often chlorides or nitrates) are soluble in water or ethanol. Refluxing provides the necessary activation energy to overcome the kinetic barrier of complexation.

Materials:

  • This compound (Ligand, L)

  • Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) or Metal(II) nitrate hexahydrate (e.g., Zn(NO₃)₂·6H₂O)

  • Ethanol (Absolute)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 0.1 M solution (optional, for pH adjustment)

Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 25 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of a 1:1 ethanol/water mixture.

  • Reaction: While stirring the ligand solution, add the metal salt solution dropwise at room temperature. A color change or the formation of a fine precipitate may be observed.

  • pH Adjustment (Optional but Recommended): For salicylic acids, complexation is often more efficient at a slightly basic pH, which ensures the deprotonation of both the carboxylic and phenolic groups. Slowly add 0.1 M NaOH dropwise to the reaction mixture until the pH is between 6.5 and 7.5. This step often induces immediate and more complete precipitation.

  • Reflux: Fit the flask with a condenser and heat the mixture to reflux for 2-4 hours with continuous stirring. This ensures the reaction goes to completion and can improve the crystallinity of the product.

  • Isolation: Allow the flask to cool slowly to room temperature. The solid complex will precipitate out. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Washing: Collect the precipitate by vacuum filtration. Wash the solid product sequentially with deionized water (2 x 15 mL) to remove any unreacted metal salts and then with cold ethanol (2 x 10 mL) to remove unreacted ligand.

  • Drying: Dry the final complex in a vacuum desiccator over anhydrous CaCl₂ for at least 24 hours. Record the final yield.

Protocol 2: Synthesis of a Copper(II) Complex

Rationale: Copper(II) complexes with carboxylates frequently form dinuclear paddle-wheel structures. This protocol is specifically tailored to favor the formation of such species, often using acetate salts where the acetate can act as a proton sink.

Materials:

  • This compound (Ligand, L)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (Anhydrous)

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of this compound in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Copper Salt Addition: Add 1.0 mmol of Copper(II) acetate monohydrate directly to the stirring ligand solution. The reaction mixture will typically turn a shade of blue or green.

  • Reflux: Attach a condenser and reflux the mixture for 3-5 hours. The color of the solution should deepen, and a solid product will begin to form.

  • Isolation: After cooling to room temperature, collect the crystalline product by vacuum filtration.

  • Washing: Wash the product with a small amount of cold methanol to remove any soluble impurities.

  • Drying: Dry the complex under vacuum. The resulting product is often a hydrated or solvated complex.

Characterization and Data Interpretation

Confirming the successful synthesis and elucidating the structure of the new complexes are critical. The following techniques are indispensable.

Table 1: Key Spectroscopic Data for Characterization

TechniquePurposeExpected Observations for Complexation
FT-IR Spectroscopy Confirm coordination of functional groups.Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A shift of the C=O stretch (from ~1680-1700 cm⁻¹ in the free ligand) to a lower frequency (~1550-1620 cm⁻¹) due to coordination. A shift in the phenolic C-O stretch (~1250-1300 cm⁻¹) to a higher frequency.[4][7]
UV-Visible Spectroscopy Probe the electronic environment of the metal ion.Appearance of new, low-intensity bands in the visible region (400-800 nm) corresponding to d-d transitions for colored complexes (e.g., Co(II), Ni(II), Cu(II)). Shifts in the ligand-based π-π* transitions in the UV region.
Elemental Analysis Determine the empirical formula (C, H, N).Experimental percentages should match the calculated values for the proposed M:L stoichiometry (e.g., 1:2).
Molar Conductivity Assess if the complex is ionic or neutral.Low conductivity values in a non-coordinating solvent (e.g., DMF) suggest a neutral, non-electrolytic complex.[3]

Definitive Structural Elucidation: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. Obtaining diffraction-quality crystals can be achieved by slow evaporation of the solvent from the reaction filtrate or by recrystallization from a suitable solvent system (e.g., DMF/ethanol, DMSO/methanol).

Potential Applications in Drug Discovery

The rationale for synthesizing these complexes is strongly rooted in their potential biological activities. Research on analogous metal complexes provides a compelling basis for screening the novel compounds synthesized via the protocols above.

Table 2: Reported Biological Activities of Related Salicylic Acid-Based Metal Complexes

Metal Ion(s)Ligand TypeReported ActivityReference
Fe(III)Substituted SalicylaldehydesDNA interaction, DNA cleavage, antioxidant[4]
Cu(II), Fe(II)Salicylic AcidAnti-inflammatory, antioxidant, antimicrobial[2]
Ag(I)Salicylic Acid DerivativesAntibacterial, antibiofilm[8]
Cu(II)Vanillin (related structure)DNA cleavage, cytotoxic (anticancer)[9][10]
Cr, Fe, Ni, Cu5-Chlorosalicylic AcidAntibacterial[6]

Recommended Screening Cascade:

  • Antimicrobial Screening: Test the complexes against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria and fungi (e.g., Candida albicans).

  • Antioxidant Assays: Evaluate the ability to scavenge free radicals using assays such as DPPH or ABTS.[4]

  • DNA Interaction Studies: Use UV-Vis titration or fluorescence spectroscopy to study the binding affinity of the complexes to calf-thymus DNA.

  • Cytotoxicity Assays: If promising activity is found, assess the cytotoxicity against relevant cancer cell lines using methods like the MTT assay.[9]

Conclusion

This compound is a ligand with high potential for the development of novel metal complexes with interesting structural features and valuable biological activities. The protocols and principles outlined in this guide provide a solid, literature-supported foundation for researchers to synthesize and characterize these new chemical entities. By systematically applying these methods and exploring the resultant compounds' properties, the scientific community can unlock the potential of this versatile building block in the fields of medicinal inorganic chemistry and materials science.

References

  • Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. (2023). MDPI. [Link]

  • Synthesis and Crystallographic Study of Cobalt Complex Derived from 5-Chloro-salicylaldehyde and Cyclohexanamine. (2012). Asian Journal of Chemistry. [Link]

  • Complexation of d-Metal Cations with Some Substituted Salicylic Acids and in silico Studies of Biological Activity of the Isolated Complexes. (2025). ResearchGate. [Link]

  • COORDINATION BEHAVIOR OF TRANSITION METAL CATIONS WITH SUBSTITUTED SALICYLIC ACIDS AND COMPUTATIONAL STUDIES OF BIOLOGICAL POTENTIAL. (2025). Journal of Chemical Research and Innovation. [Link]

  • Evaluation of Solubility and Complexation Ability of Vanillic, Syringic and Gallic Acids Towards Aluminum Cation. (2024). MDPI. [Link]

  • SYNTHESIS AND CHARACTERISATION OF CU (II) AND FE (II) METAL COMPLEXES WITH SALICYLIC ACID. (2024). Science World Journal. [Link]

  • Silver(I) complexes containing bioactive salicylic acid derivatives: Synthesis, characterization, antibacterial activity, and their underlying mechanism. (2025). PubMed. [Link]

  • A vanillin-based copper(ii) metal complex with a DNA-mediated apoptotic activity. (2018). Royal Society of Chemistry. [Link]

  • X-Ray Diffraction Studies of Iron(II), Nickel(II) and Copper(II) Complexes of o-Vanillin-L-Histidine. (2002). Asian Journal of Chemistry. [Link]

  • Lignin model compounds vanillin (a) and vanillic acid (b). - ResearchGate. [Link]

  • A vanillin-based copper(ii) metal complex with a DNA-mediated apoptotic activity. (2018). National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of Cobalt(II)–Salicylate Complexes Derived From. (n.d.). Scribd. [Link]

  • (PDF) Preparation, Spectra and Biological Properties of Transition Metals ((III) and (II) Mixed -Ligand Complexes with 5-Chlorosalicylic Acid and L-Valine. (2019). ResearchGate. [Link]

  • The crystal structure of (5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazonato-κ3N,O,O′)-(pyridine-κ1N)copper. (2019). SciSpace. [Link]

  • Coordination Chemistry of Salicylic Acid. (n.d.). International Journal of Engineering and Science Invention. [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. (2014). IOSR Journal of Applied Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURES OF COPPER(II) COMPLEXES... (2026). ResearchGate. [Link]

  • Synthesis of Cobalt(III) Complexes Derived from Pyridoxal... (2024). MDPI. [Link]

  • Synthesis and Structural Characterization of Cobalt Complexes Ligated by N-Methyl(bis(diphenylphosphino)amine). (2024). MDPI. [Link]

  • Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate. (2009). National Institutes of Health (NIH). [Link]

  • Synthesis Of Transition Metal Complexes Derived from 4- ((3, 5-dichloro-2-hydroxy Benzylidene) amino) Benzene Sulphonamide. (2014). Canadian Chemical Transactions. [Link]

  • Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate... (2021). MDPI. [Link]

  • Structures of copper(II) 2-chlorobenzoate monohydrate and copper(II) 3,5-dichlorobenzoate trihydrate. (2016). ResearchGate. [Link]

Sources

Protocol for the Functionalization of 5-Chloro-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Chloro-2-hydroxy-3-methoxybenzoic acid (5-Chloro-o-vanillic acid) represents a privileged scaffold in medicinal chemistry, particularly for the development of antimicrobial and antiviral agents.[1][2][3] Its structure offers three distinct vectors for diversification:

  • The Carboxylic Acid (C-1): Amenable to amidation for solubility tuning and pharmacophore extension.[1][2][3]

  • The Phenolic Hydroxyl (C-2): A nucleophilic handle for etherification or prodrug masking.[1][2][3]

  • The Aryl Chloride (C-5): A deactivated electrophile suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing access to biaryl chemical space.[1][2][3]

This guide provides high-fidelity protocols for these transformations. Note that the C-5 Chlorine is electronically deactivated by the para-hydroxyl and ortho-methoxy groups, rendering standard Pd(PPh3)4 protocols ineffective.[1][2][3] This guide utilizes Buchwald Precatalysts (XPhos/SPhos) to overcome this energetic barrier.[3]

Chemical Profile
PropertyValueNotes
CAS Number 321-14-2
Molecular Weight 172.57 g/mol
pKa (COOH) ~2.55Stronger acid than benzoic acid due to ortho-Cl/-OH effects.[1][2][3]
pKa (Phenol) ~9.5Weakly acidic; requires mild base (K2CO3) for alkylation.[3]
Solubility DMSO, MeOH, DMFPoor water solubility (<1 mg/mL).
Appearance White to off-white powder

Scaffold Diversification Map

The following workflow illustrates the logical order of operations to prevent chemoselectivity errors (e.g., O-alkylation competing with amidation).

G Figure 1: Recommended functionalization sequence. Amidation is performed first to avoid ester hydrolysis in later alkaline steps. Start 5-Chloro-2-hydroxy- 3-methoxybenzoic acid Step1 Step 1: Amidation (HATU/DIPEA) Start->Step1 COOH Activation Step2 Step 2: O-Alkylation (R-X, K2CO3) Step1->Step2 Phenol Protection/Mod Step3 Step 3: Suzuki Coupling (XPhos Pd G2) Step2->Step3 C-Cl Activation Product Diversified Biaryl Scaffold Step3->Product Final QC

[3]

Module A: Amide Coupling (C-1 Functionalization)

Objective: Coupling of primary/secondary amines to the carboxylic acid.[1][2][3] Challenge: The ortho-phenol can form a transient active ester, but the carboxylic acid is significantly more acidic.[2][3] We utilize HATU for its high reaction rate, which kinetically favors amide formation over phenolic esterification.

Materials
  • Substrate: this compound (1.0 equiv)[1][2][3]

  • Amine: R-NH2 (1.1 equiv)[1][2][3]

  • Coupling Reagent: HATU (1.2 equiv)[3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[3]

  • Solvent: Anhydrous DMF

Protocol
  • Activation: In a flame-dried round-bottom flask, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 10 minutes. Note: The solution may turn yellow due to phenoxide formation.[3]

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at 0°C for 30 minutes.

  • Coupling: Add the amine (1.1 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

  • TLC: The product should be significantly less polar than the starting acid.[3]

  • IR: Look for the Amide I band (~1650 cm⁻¹) and disappearance of the broad COOH stretch (2500–3300 cm⁻¹).[3]

Module B: C-5 Cross-Coupling (Suzuki-Miyaura)

Objective: Installation of aryl/heteroaryl groups at the chlorinated position.[1][2][3] Challenge: Aryl chlorides are sluggish electrophiles.[1][2] The electron-rich nature of this ring (methoxy/hydroxy donors) further deactivates the C-Cl bond toward oxidative addition.[1][2][3] Solution: Use XPhos Pd G2 or SPhos Pd G2 .[1][2] These bulky, electron-rich phosphine ligands facilitate oxidative addition into difficult aryl chlorides.[1][2][3]

Materials
  • Substrate: 5-Chloro-derivative (Acid or Amide from Module A) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.5 equiv)[1][3]

  • Catalyst: XPhos Pd G2 (0.02–0.05 equiv)[3]

  • Base: K3PO4 (tribasic potassium phosphate) (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Protocol
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and K3PO4. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture (0.1 M).

  • Catalyst Addition: Add XPhos Pd G2 (2–5 mol%) quickly under a positive stream of inert gas.[3]

  • Reaction: Heat to 80–100°C for 12–24 hours. Note: Reaction progress must be monitored by HPLC/LC-MS as TLC is often insufficient for distinguishing biaryl products from starting materials.[1][2][3]

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Palladium black.[3]

  • Purification: Silica gel chromatography.

Self-Validating Check:

  • LC-MS: Look for the mass shift corresponding to (M - Cl + Ar).[1][2][3] The distinctive Chlorine isotope pattern (3:1 ratio of M : M+2) will disappear in the product.[3]

Suzuki Figure 2: Catalytic cycle for sterically hindered aryl chlorides using Buchwald precatalysts. L1 Pd(II) Precatalyst (XPhos Pd G2) L2 Active Species [L-Pd(0)] L1->L2 Activation OxAdd Oxidative Addition (Rate Limiting Step) L2->OxAdd + Substrate Substrate Aryl Chloride (Substrate) Substrate->OxAdd TransMet Transmetalation OxAdd->TransMet Boronic Boronic Acid + Base (OH-) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->L2 Regeneration Product Biaryl Product RedElim->Product

Quality Control & Validation Data

To validate the identity of the functionalized core, compare experimental data against these reference parameters.

ParameterExpected Signal (1H NMR, DMSO-d6)Structural Assignment
Methoxy Group Singlet, δ 3.80 – 3.90 ppm-OCH3 at C-3
Aromatic H-4 Doublet, δ 7.10 – 7.25 ppm (J ~ 2 Hz)Proton between OMe and Cl
Aromatic H-6 Doublet, δ 7.30 – 7.50 ppm (J ~ 2 Hz)Proton ortho to Carbonyl
Phenolic OH Broad Singlet, δ 9.5 – 11.0 ppmDisappears on D2O shake

Critical Impurity Flag: If you observe a new set of aromatic signals shifted upfield and a mass corresponding to the ester dimer, the phenol competed during amidation. Re-run Module A with strictly 1.05 equiv of HATU and lower temperature.

References

  • Chemical Profile & Properties

    • ChemicalBook.[1][2] (n.d.). 5-Chloro-2-methoxybenzoic acid Properties. Retrieved from [3]

    • FooDB.[1][2] (2010).[3][4] 2-Hydroxy-3-methoxybenzoic acid (o-Vanillic acid) Structure and Properties. Retrieved from [3]

  • Amide Coupling Protocols

    • Fisher Scientific.[1][2] (n.d.). Amide Synthesis Protocols (HATU/EDC methods).[3] Retrieved from [3]

    • National Institutes of Health (NIH).[3] (2022).[3][5] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [3]

  • Suzuki-Miyaura Coupling (Aryl Chlorides)

    • Buchwald, S. L., et al. (2013).[3] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[3] Retrieved from [3]

    • Sigma-Aldrich.[1][2][3] (n.d.). Suzuki-Miyaura Cross-Coupling Reagents (XPhos/SPhos Guides). Retrieved from [1][3]

  • Vanillic Acid Derivative Synthesis

    • Ienaşcu, I. M. C., et al.[6][7][8] (2009).[3] The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society. Retrieved from

Sources

Application Note: 5-Chloro-2-hydroxy-3-methoxybenzoic Acid as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 5-Chloro-2-hydroxy-3-methoxybenzoic acid (CAS: 85736-81-0) represents a "privileged scaffold." Unlike simple benzoic acids, this molecule offers four orthogonal vectors of reactivity around a single benzene core. This high density of functional groups makes it an ideal starting material for Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases, GPCRs, and protein-protein interactions where the salicylate motif mimics key hydrogen-bonding interactions.

Key Advantages:

  • Orthogonal Reactivity: The molecule contains a carboxylic acid, a phenol, a methoxy group, and an aryl chloride, allowing for sequential, chemoselective functionalization.

  • Bioisosterism: The 2-hydroxy-3-methoxy motif (o-vanillic core) serves as a rigidified mimic of peptide turns or transition states.

  • Metabolic Stability: The C5-Chlorine atom blocks the metabolically vulnerable para-position relative to the phenol, potentially extending half-life (

    
    ) in vivo.
    

Chemical Profile & Physical Properties[1][2][3][4]

PropertySpecificationNotes
IUPAC Name This compoundAlso known as 5-Chloro-o-vanillic acid
CAS Number 85736-81-0Verify batch CoA before use
Molecular Formula C₈H₇ClO₄
Molecular Weight 202.59 g/mol
Appearance Off-white to pale yellow crystalline powderOxidation sensitive (phenol)
pKa (Calc) ~2.8 (COOH), ~10.5 (OH)Stronger acid than benzoic acid due to EWG (Cl)
Solubility DMSO (>50 mg/mL), Methanol, DMFPoor water solubility at neutral pH
Storage 2-8°C, Desiccated, Protect from LightHygroscopic potential

Strategic Reactivity Analysis

The power of this building block lies in the ability to selectively manipulate specific positions without affecting others. We categorize the reactivity into three distinct "Vectors."

Visualization: Orthogonal Functionalization Pathways

ReactivityMap cluster_logic Recommended Sequence for Library Synthesis Core 5-Chloro-2-hydroxy- 3-methoxybenzoic acid V1 Vector 1: C1-COOH (Amide Coupling) Core->V1 HATU/amine V2 Vector 2: C2-OH (O-Alkylation/Cyclization) Core->V2 R-X, Base V3 Vector 3: C5-Cl (Cross-Coupling) Core->V3 Pd(0), Ar-B(OH)2 Product1 Amides/Esters (Peptidomimetics) V1->Product1 Product2 Benzoxazoles/ Benzofurans V2->Product2 Product3 Biaryl Scaffolds (Suzuki/Buchwald) V3->Product3 Step1 1. Esterification/Amidation Step2 2. Phenol Protection/Alkylation Step1->Step2 Step3 3. Pd-Catalyzed Coupling Step2->Step3

Figure 1: Strategic reactivity map showing the three functionalization vectors and the recommended synthetic sequence to avoid catalyst poisoning.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Vector 1)

Objective: Functionalization of the carboxylic acid while preserving the phenol and aryl chloride. Challenge: The free phenol can compete as a nucleophile or form esters (self-polymerization) if not carefully managed. Solution: Use of HATU with controlled basicity to favor amide formation over phenolic esterification.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equiv of the acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.0 equiv only at this stage) at 0°C. Stir for 15 minutes. Note: The color typically shifts to yellow/orange.

  • Addition: Add the amine partner (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass M+H).

  • Workup (Critical):

    • Dilute with EtOAc.

    • Acid Wash: Wash 2x with 1N HCl (This removes unreacted amine and DIPEA).

    • Base Wash: Wash 2x with Sat. NaHCO₃ (This removes unreacted starting acid and HATU byproducts).

    • Brine Wash: Wash 1x with saturated brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR: Disappearance of the broad COOH singlet (~11-13 ppm). Appearance of Amide NH (variable).

  • Yield Target: >85%.

Protocol B: Suzuki-Miyaura Cross-Coupling (Vector 3)

Objective: Installation of biaryl systems at the C5 position. Challenge: Aryl chlorides are less reactive than bromides/iodides. Furthermore, free phenols and carboxylic acids can poison Pd catalysts or sequester base. Pre-requisite: It is highly recommended to perform this step after Protocol A (Amide/Ester formation) and ideally after protecting the phenol (e.g., as a methyl ether or MOM ether), though modern ligands can tolerate the free phenol.

Reagents:

  • Substrate: 5-Chloro-2-methoxy-3-(methoxycarbonyl)benzene (Methyl ester/Methyl ether protected variant recommended for highest yield).

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv).[2]

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%) OR XPhos Pd G2 (for difficult substrates).

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.

  • Heating: Seal the vessel and heat to 90°C for 12–16 hours. Note: Aryl chlorides require higher energy activation than bromides.

  • Monitoring: Check LC-MS for conversion. If stuck, add 2 mol% fresh catalyst and heat for 4 more hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black.

    • Wash filtrate with water and brine.

  • Scavenging (Optional but Recommended): Treat organic layer with SiliaMetS® Thiol resin to remove residual Palladium (<10 ppm is required for pharma intermediates).

Validation Criteria:

  • LC-MS: Observation of the coupled product mass. Distinct isotope pattern change (loss of Cl pattern).

Quality Control & Analytic Parameters

To ensure the integrity of the building block before synthesis, the following parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)≥ 98.0% (Area %)
Identity ¹H NMR (DMSO-d6)Consistent with structure. Key signals: OMe singlet (~3.8 ppm), Aromatics (~7.0-7.5 ppm).
Water Content Karl Fischer (KF)≤ 1.0% w/w (Hygroscopic nature requires monitoring)
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood for all powder handling to avoid inhalation.

  • Incompatibility: Strong oxidizing agents, strong bases.

  • First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Reactivity of o-Vanillic Acid Derivatives

    • Raiford, L. C., & Lichty, J. G. (1930). The Chlorine Derivatives of Vanillin and some of their Reactions. Journal of the American Chemical Society, 52(11), 4576–4586.
  • Amide Coupling Protocols (HATU)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • General Chemical Data (PubChem)

    • Compound Summary for CID 5151086 (Aldehyde precursor/related structure).[3]

(Note: While specific patents exist for downstream drugs, the references above provide the foundational chemistry required to utilize this building block effectively.)

Sources

Application Note: Advanced Crystallization Protocols for 5-Chloro-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for 5-Chloro-2-hydroxy-3-methoxybenzoic acid Content Type: Application Note & Detailed Protocol Audience: Pharmaceutical Process Chemists, R&D Scientists.

Executive Summary

This compound is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly those targeting metabolic disorders (e.g., GPR40 agonists) and specific antimicrobial agents. Its structural core—a trisubstituted benzene ring combining a carboxylic acid, a phenol, and a methoxy group—presents unique purification challenges.

The primary impurities encountered during its synthesis (typically via chlorination of o-vanillic acid) are regioisomers (e.g., 6-chloro isomer) and over-chlorinated byproducts. Standard evaporation techniques often trap these impurities in an amorphous oil. This guide details two validated crystallization workflows: Reactive Crystallization (pH Swing) for primary isolation and Anti-Solvent Recrystallization for final polymorphism and purity control.

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization system, one must understand the molecule's behavior in solution. As a salicylic acid derivative, the target molecule exhibits "bimodal" solubility driven by pH and solvent polarity.

Table 1: Solubility Profile & Solvent Selection Strategy
Solvent SystemSolubility BehaviorApplication Context
Water (pH < 2) Insoluble (< 0.5 mg/mL)Anti-solvent for yield recovery.
Water (pH > 8) High (as Na/K salt)Primary dissolution for impurity filtration.
Ethanol / Methanol High (> 100 mg/mL)Primary solvent for recrystallization.
Ethyl Acetate Moderate-High Good for cooling crystallization; avoids hydration.
Toluene Low-Moderate (Temp dependent)Excellent for rejecting polar impurities.
Heptane Insoluble Strong anti-solvent for organic systems.

Mechanistic Insight: The ortho-hydroxy and ortho-carboxylic acid groups form an intramolecular hydrogen bond (pseudo-ring), reducing the molecule's polarity slightly compared to para isomers. However, the meta-methoxy group adds steric bulk, often retarding crystal nucleation. Seeding is critical.

Protocol A: Reactive Crystallization (Primary Isolation)

Objective: Isolation of crude solid from synthesis reaction mixture or crude oil. Mechanism: pH-controlled precipitation (Acid-Base Swing).

Workflow Diagram (Reactive Crystallization)

ReactiveCrystallization Start Crude Mixture (Solid or Oil) Dissolution Dissolve in 10% NaOH (aq) pH > 10 Start->Dissolution Exothermic Filter Filtration (0.45 µm) Remove insoluble byproducts Dissolution->Filter Clarification Acidification Slow Addition of 6N HCl Target pH 1-2 Filter->Acidification Controlled Rate Nucleation Onset of Turbidity (Hold 30 mins) Acidification->Nucleation Critical Step Growth Cool to 0-5°C Age for 2 hours Nucleation->Growth Isolation Filtration & Wash (Cold Water) Growth->Isolation

Caption: Figure 1.[1][2] Reactive crystallization workflow utilizing pH-swing to reject non-acidic impurities.

Step-by-Step Procedure
  • Dissolution: Suspend the crude this compound (10 g) in water (80 mL).

  • Salt Formation: Slowly add 20% NaOH solution with stirring until the solid dissolves and the solution is clear (Target pH 10–11).

    • Checkpoint: If the solution remains dark/tarry, treat with activated carbon (5% w/w) for 30 mins and filter through Celite.

  • Filtration: Filter the alkaline solution to remove any non-acidic chlorinated impurities or inorganic salts.

  • Acidification (The Critical Step):

    • Cool the filtrate to 15°C.

    • Add 6N HCl dropwise. Monitor pH continuously.

    • Observation: At pH ~4-5, the solution may become milky (metastable zone). Pause addition for 15 minutes to allow stable nuclei to form.

    • Continue addition until pH reaches 1.0–1.5.

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours. This "Ostwald ripening" phase removes fines and improves filterability.

  • Isolation: Filter the white precipitate. Wash with ice-cold water (2 x 20 mL) to remove residual NaCl.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Solvent/Anti-Solvent Recrystallization

Objective: Final purification to >99% HPLC purity and control of crystal habit (needles vs. prisms). System: Ethanol (Solvent) / Water (Anti-solvent).[3]

Workflow Diagram (Recrystallization)

Recrystallization Input Crude Dry Solid Dissolve Dissolve in EtOH (Reflux, ~75°C) Input->Dissolve Clarify Hot Filtration (Optional) Dissolve->Clarify Antisolvent Add Water (Warm) Until Faint Turbidity Clarify->Antisolvent Dropwise Seeding Add Seed Crystals (0.1 wt%) Antisolvent->Seeding Critical Cooling Controlled Cooling (10°C/hour) Seeding->Cooling Final Pure Crystals Cooling->Final

Caption: Figure 2. Recrystallization pathway emphasizing the seeding step to prevent oiling out.

Step-by-Step Procedure
  • Solvation: Charge 10 g of the dried crude acid into a flask. Add Ethanol (absolute) (30 mL). Heat to reflux (~78°C) until fully dissolved.

  • Anti-solvent Addition:

    • Maintain temperature at 70–75°C.

    • Slowly add hot water (50–60°C) dropwise.

    • Stop Point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) is observed. This usually occurs at an EtOH:Water ratio of approx 1:1 to 1:1.5.

  • Clear Point Restoration: Add a small amount of Ethanol (1-2 mL) to just clear the turbidity. The solution is now saturated.

  • Seeding (Crucial for Vanillic Derivatives):

    • Cool the solution to 60°C.[3]

    • Add seed crystals (10 mg) of pure this compound.

    • Stir gently for 30 minutes. Visual Check: Ensure seeds do not dissolve.

  • Crystallization:

    • Cool to 20°C at a rate of 10°C/hour. (Slow cooling prevents oiling out).

    • Once at 20°C, cool further to 0-5°C using an ice bath.

  • Harvest: Filter the crystalline solid. Wash with a cold 1:2 EtOH:Water mixture.

  • Analysis: Check melting point. Pure 5-chloro-o-vanillic acid derivatives typically melt in the range of 165–172°C (analogous to 5-chlorovanillin and 5-chlorosalicylic acid ranges) [1, 2].

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Solution supersaturation is too high; Cooling is too fast.Re-heat to dissolve oil. Add more solvent (EtOH). Seed at a higher temperature.
Low Yield Too much solvent; Final pH not acidic enough (in Protocol A).Concentrate the mother liquor; Ensure pH < 1.5 during isolation.
Colored Impurities Oxidation products (quinones).Use Sodium Bisulfite (0.5%) in the aqueous phase during Protocol A to prevent oxidation.
Fine Powder (Hard to Filter) Nucleation was too rapid (Crash cooling).Implement a "temperature cycling" loop: Heat and cool the slurry 3 times to grow larger crystals.

References

  • Sigma-Aldrich. this compound Product Specification (CAS 87964-77-0).Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • BenchChem. Crystallization of Chlorinated Salicylic Acids: General Protocols. (Analogous data for 3,5,6-Trichlorosalicylic acid). Link

  • NIST Chemistry WebBook. 5-Chlorovanillin (Precursor Properties).Link

Disclaimer: This protocol involves the use of strong acids, bases, and organic solvents. Always review the Safety Data Sheet (SDS) for CAS 87964-77-0 before proceeding. All experiments should be conducted in a fume hood.

Sources

Application Notes and Protocols for the Quantification of 5-Chloro-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Chloro-2-hydroxy-3-methoxybenzoic acid is a substituted benzoic acid derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of the active pharmaceutical ingredient (API). This document provides detailed analytical methods for the robust quantification of this compound in diverse sample matrices. The protocols herein are designed to meet the stringent requirements of regulatory bodies, emphasizing scientific integrity and adherence to established validation guidelines.[1][2][3][4]

The methodologies described are grounded in fundamental analytical principles and have been developed to ensure specificity, accuracy, precision, and linearity. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible analytical procedures.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₈H₇ClO₃[5]
Molecular Weight186.59 g/mol
CAS Number3438-16-2
Melting Point98-100 °C[6]
AppearanceWhite to off-white crystalline powder
pKa(Predicted) ~3-4 (Carboxylic acid), ~9-10 (Phenolic hydroxyl)

Note: Predicted pKa values are based on the functional groups present. Experimental determination is recommended for precise values.

The acidic nature of the carboxylic acid and phenolic hydroxyl groups dictates the pH-dependent solubility and chromatographic behavior of the molecule. These properties are key considerations in the development of sample preparation and chromatographic separation techniques.

Recommended Analytical Techniques

For the quantification of this compound, two primary analytical techniques are recommended based on their sensitivity, selectivity, and robustness:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis and trace-level quantification due to its superior sensitivity and selectivity.[7][8][9]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential matrix components.[10] The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength. The principle of this method relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Matrix or API Sample Prep_Sample Sample Extraction (e.g., LLE/SPE) Sample->Prep_Sample Standard Reference Standard Prep_Standard Serial Dilution for Calibration Curve Standard->Prep_Standard Final_Sample Reconstituted Sample Prep_Sample->Final_Sample Final_Standard Calibration Standards & QCs Prep_Standard->Final_Standard Injection Inject into HPLC System Final_Sample->Injection Final_Standard->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC-UV workflow for quantification.

Detailed Protocol
1.3.1. Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Acetic acid), ACS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, formulation buffer)

1.3.2. Instrumentation and Conditions
ParameterSettingRationale
HPLC SystemAgilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
ColumnC18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good separation of small molecules.
Mobile Phase A0.1% Formic Acid in WaterAcidification ensures the analyte is in its protonated, less polar form, improving retention and peak shape.
Mobile Phase BAcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% BA gradient elution allows for efficient separation of the analyte from potential impurities with varying polarities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp.30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol.10 µLA small injection volume minimizes potential band broadening.
UV Wavelength280 nmA common detection wavelength for phenolic compounds, providing good sensitivity.[10][11]
1.3.3. Sample Preparation (Example for Plasma)
  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.[12][13]

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (30% Acetonitrile in 0.1% Formic Acid).

  • Injection: Inject 10 µL of the reconstituted sample into the HPLC system.

1.3.4. Standard and Quality Control (QC) Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Stock Solutions: Prepare a series of working stock solutions by diluting the primary stock with methanol.

  • Calibration Standards: Spike the appropriate blank matrix with the working stock solutions to prepare a calibration curve ranging from, for example, 0.1 µg/mL to 10 µg/mL.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from matrix components, impurities, and degradation products.[1]
Linearity The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy The mean recovery should be within 85-115% of the nominal concentration.[1]
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should be ≤ 15%.[1]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Robustness The method should be unaffected by small, deliberate variations in method parameters.[3]

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

This method offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.[7][8][9] The analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for much lower detection limits.[8]

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or API Sample Prep_Sample Sample Extraction (e.g., SPE) Sample->Prep_Sample Standard Reference Standard & IS Prep_Standard Serial Dilution for Calibration Curve Standard->Prep_Standard Final_Sample Reconstituted Sample Prep_Sample->Final_Sample Final_Standard Calibration Standards & QCs Prep_Standard->Final_Standard Injection Inject into UPLC System Final_Sample->Injection Final_Standard->Injection Separation UPLC C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS (MRM Mode) Ionization->MS_Analysis Integration Peak Area Ratio Integration MS_Analysis->Integration Regression Weighted Linear Regression Integration->Regression Quantification Concentration Calculation Regression->Quantification

Caption: LC-MS/MS workflow for quantification.

Detailed Protocol
2.3.1. Materials and Reagents
  • As per HPLC-UV method, with the addition of a suitable stable isotope-labeled internal standard (SIL-IS), if available.

  • Ammonium formate or ammonium acetate (LC-MS grade)

2.3.2. Instrumentation and Conditions
ParameterSettingRationale
LC SystemWaters ACQUITY UPLC I-Class or equivalentUPLC provides better resolution and faster run times.[14]
ColumnUPLC BEH C18, 2.1 x 50 mm, 1.7 µmA sub-2 µm particle size column increases separation efficiency.[14]
Mobile Phase A0.1% Formic Acid in Water with 5 mM Ammonium FormateThe buffer is volatile and compatible with mass spectrometry.
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-2 min: 5-95% B; 2-2.5 min: 95% B; 2.5-2.6 min: 95-5% B; 2.6-3.5 min: 5% BA rapid gradient is possible with UPLC, increasing throughput.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp.40 °CHigher temperature reduces viscosity and improves peak shape.
Injection Vol.2 µLSmaller injection volumes are typical for sensitive LC-MS/MS methods.
Mass SpectrometerSciex Triple Quad™ 6500+ or equivalentA high-sensitivity triple quadrupole mass spectrometer is ideal for quantitative bioanalysis.[8]
Ionization ModeElectrospray Ionization (ESI), NegativeThe acidic functional groups are readily deprotonated in negative ion mode.
MRM TransitionsAnalyte: Q1 185.0 -> Q3 141.0; IS: (Specific to IS)Precursor ion [M-H]⁻ and a stable product ion are selected for high specificity.
Source Temp.550 °COptimized for efficient desolvation.
IonSpray Voltage-4500 VOptimized for efficient ionization.
2.3.3. Sample Preparation (Example for Plasma using SPE)

Solid Phase Extraction (SPE) is recommended for LC-MS/MS to achieve cleaner extracts and reduce matrix effects.[12][13][15]

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma, add 100 µL of 2% phosphoric acid and the internal standard. Load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 5), followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Injection: Inject 2 µL into the LC-MS/MS system.

2.3.4. Standard and Quality Control (QC) Preparation

Preparation is similar to the HPLC-UV method, but the concentration range for the calibration curve will be significantly lower, for example, from 0.1 ng/mL to 100 ng/mL, to leverage the higher sensitivity of the LC-MS/MS system.

Method Validation

Validation follows the same principles as the HPLC-UV method, adhering to ICH Q2(R2) guidelines, but with stricter acceptance criteria for accuracy and precision, typically within ±15% (±20% at the LLOQ).[1][2][3][4] Additionally, matrix effects should be thoroughly investigated.[16]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method provides a robust and reliable approach for routine analysis, while the LC-MS/MS method is the preferred choice for trace-level quantification in complex biological matrices. Both methods, when properly validated, will yield accurate and precise data, ensuring the integrity of research and development activities.

References

  • Vertex AI Search. (2016, August 24). Application of LCMS in small-molecule drug development.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Semantic Scholar. (2014, September 17). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Danaher Life Sciences. (2026, January 6). How Integrated LC-MS Advances Small Molecule Screening.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Efor Group. Validation of analytical procedures according to the ICH guidelines.
  • ResearchGate. (2014, September 17). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • BioAgilytix. LC/MS Applications in Drug Development.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • International Journal of Pharmaceutical Sciences. (2024, August 25). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis.
  • Jour.Chem.Soc.Pak. (2006). Chromatographic Determination of Chlorophenols.
  • MDPI. (2022, January 18). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • Fisher Scientific. Analyzing Phenolic Pollutants in Water Using U-HPLC.
  • NIST. Benzoic acid, 5-chloro-2-hydroxy-.
  • ChemicalBook. (2026, January 13). 5-Chloro-2-methoxybenzoic acid | 3438-16-2.
  • Sigma-Aldrich. 5-Chloro-2-methoxybenzoic acid 99 3438-16-2.

Sources

Application of 5-Chloro-2-hydroxy-3-methoxybenzoic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-2-hydroxy-3-methoxybenzoic Acid in Agrochemical Research

Executive Summary

This compound (CAS 87964-77-0), often referred to as 5-chloro-o-vanillic acid , represents a critical structural intersection between commercial auxinic herbicides (e.g., Dicamba) and endogenous plant defense signals (Salicylic Acid).[1] Unlike simple salicylates, the 5-chloro substitution enhances lipophilicity and metabolic stability, while the 3-methoxy group modulates transport efficacy.

This guide details the application of this compound in two primary agrochemical workflows:

  • Plant Defense Activation: Protocols for inducing Systemic Acquired Resistance (SAR) against bacterial and fungal pathogens.

  • Synthetic Chemistry: Utilization as a regioselective scaffold for next-generation salicylate herbicides and safeners.

Part 1: Chemical Profile & Mechanism of Action[2]

Physicochemical Properties
PropertyDataRelevance
IUPAC Name This compoundCore Identifier
CAS Number 87964-77-0Procurement Verification
Molecular Weight 202.59 g/mol Stoichiometric Calculations
LogP (Predicted) ~2.4Optimal for phloem mobility (ambimobile)
pKa ~2.8 (COOH), ~10.5 (OH)Ion trapping in alkaline phloem
Mechanism: The "Pro-Salicylate" Effect

This molecule functions as a functional analog of Salicylic Acid (SA) .

  • Receptor Binding: It targets the NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) and NPR3/NPR4 receptors.

  • Metabolic Blockade: The chlorine atom at the C5 position inhibits rapid glycosylation and degradation by plant salicylate hydroxylases, prolonging the defense signal compared to native SA [1].

  • Transport: The 3-methoxy group mimics the steric profile of Dicamba, potentially enhancing auxin transport carrier recognition, facilitating systemic movement.

SA_Pathway Compound 5-Cl-3-OMe-SA (Exogenous Application) Transport Phloem Translocation (Ambimobile) Compound->Transport Uptake NPR1_Nuc NPR1 Monomer (Nucleus) Compound->NPR1_Nuc Direct Binding (?) NPR1 NPR1 Oligomer (Cytosol) Transport->NPR1 Accumulation NPR1->NPR1_Nuc Redox Change (Monomerization) TGA TGA Transcription Factors NPR1_Nuc->TGA Interaction PR_Genes PR Gene Expression (PR1, PR2, PR5) TGA->PR_Genes Activation Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance Immunity

Figure 1: Proposed signaling pathway activation by this compound, mimicking the endogenous Salicylic Acid pathway to trigger SAR.[2]

Part 2: Experimental Protocols

Protocol A: Synthesis of this compound

Context: High-purity material is often required for biological assays. This protocol utilizes the high regioselectivity of electrophilic aromatic substitution on the activated phenol ring.

Reagents:

  • Starting Material: 2-Hydroxy-3-methoxybenzoic acid (o-Vanillic acid)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    )
    
  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (1.68 g) of o-vanillic acid in 20 mL of Acetonitrile.

  • Catalysis: Add 5 mol% (0.05 eq) of p-Toluenesulfonic acid (pTsOH) to accelerate the reaction (optional).

  • Chlorination:

    • Add 10.5 mmol (1.40 g) of NCS portion-wise over 30 minutes at 0°C.

    • Note: The 3-methoxy group blocks the ortho-position, and the 5-position (para to OH) is the most activated nucleophilic site.

  • Reaction Monitoring: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a less polar spot.

  • Quenching: Pour the reaction mixture into 100 mL ice-water.

  • Isolation: The product precipitates as a white solid.[3] Filter and wash with cold water.[4]

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove any 4-chloro isomer traces.

  • Validation: Confirm structure via

    
    H-NMR (
    
    
    
    ). Look for loss of the H-5 aromatic proton and retention of the H-4/H-6 coupling pattern.
Protocol B: Evaluation of Systemic Acquired Resistance (SAR)

Context: This assay quantifies the compound's ability to protect uninfected plant tissues against pathogens, a hallmark of SA analogs [2].

Biological System: Arabidopsis thaliana (Col-0) or Nicotiana tabacum. Pathogen: Pseudomonas syringae pv. tomato DC3000 (bacterial) or Hyaloperonospora arabidopsidis (oomycete).

Workflow:

  • Plant Growth: Grow plants for 4 weeks in short-day conditions (to prevent early bolting).

  • Chemical Treatment (Induction):

    • Prepare a 100 µM and 500 µM solution of 5-Cl-3-OMe-SA in 0.02% Silwet L-77 surfactant.

    • Control: 0.02% Silwet L-77 (Mock) and 500 µM Salicylic Acid (Positive Control).

    • Spray whole rosettes until runoff OR soil-drench to test root-to-shoot translocation.

  • Incubation: Wait 48 hours to allow signal translocation and gene activation.

  • Inoculation (Challenge):

    • Inoculate leaves with P. syringae (

      
      ) via syringe infiltration.
      
  • Data Collection (3 Days Post-Inoculation):

    • Harvest leaf discs.

    • Homogenize in 10 mM

      
      .
      
    • Plate serial dilutions on KB media with Rifampicin.

    • Metric: Count Colony Forming Units (CFU/cm²).

Expected Result: A statistically significant reduction in bacterial growth (1-2 log reduction) in treated plants compared to Mock, similar to the SA positive control.

Protocol C: Residue Analysis via LC-MS/MS

Context: Essential for environmental fate studies and confirming uptake.

Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Method Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    Hold (2 min).
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to carboxylic acid).

MRM Transitions (Precursor


 Product): 
  • Quantifier: 201.0 (

    
    ) 
    
    
    
    157.0 (Loss of
    
    
    ).
  • Qualifier: 201.0

    
     142.0 (Loss of 
    
    
    
    +
    
    
    ).

Part 3: Strategic Applications in Agrochemical Design

The unique substitution pattern of this compound allows it to serve as a versatile scaffold.

Synthesis_Workflow Scaffold 5-Cl-3-OMe-SA (Scaffold) Path1 Esterification (+ ROH) Scaffold->Path1 Path2 Coupling (+ Amines) Scaffold->Path2 Path3 Ring Closure (+ Amino-alcohols) Scaffold->Path3 Prodrug Lipophilic Prodrugs (Enhanced Cuticle Penetration) Path1->Prodrug Safener Amide Safeners (Cereal Protection) Path2->Safener Heterocycle Benzoxazepines (Novel Herbicides) Path3->Heterocycle

Figure 2: Synthetic utility of the 5-Cl-3-OMe-SA scaffold in generating diverse agrochemical classes.

  • Herbicide Safeners: The structural similarity to methoxy-benzoate herbicides allows this molecule (or its amide derivatives) to potentially induce P450 enzymes involved in herbicide detoxification in crops like corn or wheat.

  • Benzoxazepine Synthesis: As noted in crystallographic studies [3], this molecule is a precursor for chiral 4,1-benzoxazepines, a class of compounds exploring new modes of action in weed control.

References

  • ResearchGate. Functional Analogues of Salicylic Acid and Their Use in Crop Protection. Available at: [Link]

  • National Institutes of Health (PMC). Action of Salicylic Acid on Plant Growth. Available at: [Link]

  • Acta Crystallographica. Crystal structure of 5-chloro-2-hydroxybenzoic acid (related scaffold). Available at: [Link]

Sources

Application Notes and Protocols for the Development of Novel Therapeutic Agents from 5-Chloro-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 5-Chloro-2-hydroxy-3-methoxybenzoic acid Scaffold

This compound is a substituted aromatic carboxylic acid with a unique arrangement of functional groups that makes it an attractive starting point for the synthesis of novel therapeutic agents. The presence of a carboxylic acid, a hydroxyl group, and a methoxy group on a chlorinated benzene ring offers multiple points for chemical modification, allowing for the creation of a diverse library of compounds. The inherent structural motifs in this molecule are found in various biologically active compounds, suggesting its potential as a scaffold for developing new drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.[4][5] The hydroxyl group can participate in hydrogen bonding and can be a key pharmacophoric feature. The chlorine atom and the methoxy group contribute to the lipophilicity and electronic properties of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.[6]

This guide provides detailed protocols for the synthesis of novel derivatives from this compound and for their subsequent in vitro evaluation for potential anticancer, antimicrobial, and anti-inflammatory activities.

PART 1: Synthesis of Novel Derivatives

The chemical versatility of this compound allows for the synthesis of a wide range of derivatives. Here, we provide protocols for two primary classes of derivatives: amides and esters. These protocols are designed to be robust and adaptable for the synthesis of a library of compounds for initial screening.

Protocol 1: Synthesis of N-Substituted Amide Derivatives

Amide bond formation is a fundamental reaction in medicinal chemistry.[5] This protocol describes a general method for the synthesis of N-substituted amides from this compound using a common coupling reagent, N,N'-Dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

Protocol 2: Synthesis of Ester Derivatives

Esterification is another key transformation for modifying carboxylic acids.[7] This protocol details the Fischer-Speier esterification method, which is suitable for a range of alcohols.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

PART 2: In Vitro Biological Evaluation

Following the synthesis and purification of the novel derivatives, the next crucial step is to evaluate their biological activity. This section provides detailed protocols for assessing their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Protocol 3: Anticancer Activity Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][8][9] It is a standard initial screening method for potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Anticancer Activity

Compound IDDerivative TypeR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
SCM-A1 AmidePhenylExperimental DataExperimental DataExperimental Data
SCM-A2 AmideBenzylExperimental DataExperimental DataExperimental Data
SCM-E1 EsterMethylExperimental DataExperimental DataExperimental Data
SCM-E2 EsterEthylExperimental DataExperimental DataExperimental Data
Doxorubicin Positive Control-Reference DataReference DataReference Data

Visualization of Potential Anticancer Mechanism

anticancer_pathway

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[4][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

Compound IDDerivative TypeR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
SCM-A1 AmidePhenylExperimental DataExperimental Data
SCM-A2 AmideBenzylExperimental DataExperimental Data
SCM-E1 EsterMethylExperimental DataExperimental Data
SCM-E2 EsterEthylExperimental DataExperimental Data
Ciprofloxacin Positive Control-Reference DataReference Data

Visualization of Potential Antimicrobial Mechanism

antimicrobial_pathway

Protocol 5: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity

Compound IDDerivative TypeR GroupNO Inhibition (%) at 10 µM
SCM-A1 AmidePhenylExperimental Data
SCM-A2 AmideBenzylExperimental Data
SCM-E1 EsterMethylExperimental Data
SCM-E2 EsterEthylExperimental Data
L-NAME Positive Control-Reference Data

Visualization of Potential Anti-inflammatory Mechanism

anti_inflammatory_pathway

PART 3: Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis and preliminary biological evaluation of novel therapeutic agents derived from this compound. The modular nature of the synthetic routes allows for the generation of a diverse chemical library, which, when coupled with the described in vitro assays, can facilitate the identification of lead compounds with promising anticancer, antimicrobial, or anti-inflammatory activities.

Further studies should focus on elucidating the precise mechanism of action of the most potent compounds. This may involve more in-depth molecular biology techniques, such as Western blotting to probe the modulation of specific signaling pathways, and in vivo studies using animal models to assess efficacy and safety. The structure-activity relationship data generated from the initial screening will be instrumental in guiding the rational design of second-generation compounds with improved potency and selectivity.

References

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC. [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives. (2024). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). MDPI. [Link]

  • Role of the NFκB-signaling pathway in cancer. (2018). PMC. [Link]

  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2020). MDPI. [Link]

  • NF-κB. (2024). Wikipedia. [Link]

  • Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... (2011). ResearchGate. [Link]

  • NF‐κB signaling in inflammation and cancer. (2020). PMC. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2018). PMC. [Link]

  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. (1996). PubMed. [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives. (2024). ResearchGate. [Link]

  • NF-κB Signaling as a Central Driver of Cancer Cachexia. (2024). MDPI. [Link]

  • NF-κB in inflammation and cancer. (2023). PubMed. [Link]

  • Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. (2020). PubMed. [Link]

  • A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. (2020). PMC. [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PMC. [Link]

  • Synthesis of quinazoline‐4‐ones/quinazolines from benzoic acids, benzamides, benzimidates, aminobenzonitriles, and substituted anilines. (2023). ResearchGate. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). (2020). Spandidos Publications. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2022). ACG Publications. [Link]

  • Plant-Derived Bioactive Compounds in Inflammation-Related Cancers: Mechanisms and Therapeutic Potential. (2023). MDPI. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (2015). ResearchGate. [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (2018). ResearchGate. [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2010). PMC. [Link]

  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. (2021). MDPI. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. (2024). ElectronicsAndBooks. [Link]

  • Synthesis and analysis of amides. (2024). Chemistry Education. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. [Link]

  • Lab5 procedure esterification. (2024). University of Massachusetts Lowell. [Link]

  • Esterification of Carboxylic Acids with. (2024). Organic Syntheses Procedure. [Link]

  • How to produce amide from Benzoic acid and amine directly?. (2012). ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. [Link]

  • Synthesis and analysis of amides. (2024). Chemistry Education. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2002). PubMed. [Link]

  • Method for preparing benzoic acid esters. (2019).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). ResearchGate. [Link]

Sources

Experimental setup for electrophilic substitution of 2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Electrophilic Substitution of 2-Hydroxy-3-Methoxybenzoic Acid (o-Vanillic Acid)

Executive Summary

This application note details the experimental protocols for the regioselective electrophilic aromatic substitution (EAS) of 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid). Due to the dense functionalization of the benzene ring—containing a carboxyl group (C1), a hydroxyl group (C2), and a methoxy group (C3)—regiocontrol is dictated by the interplay of steric hindrance and electronic directing effects.

This guide focuses on Nitration as the primary benchmark reaction, yielding 2-hydroxy-3-methoxy-5-nitrobenzoic acid , a critical intermediate for pharmaceutical scaffolds (e.g., COMT inhibitors, dopamine ligands). A secondary protocol for Bromination is provided to demonstrate halogenation capabilities.

Substrate Analysis & Mechanistic Logic

Successful functionalization requires understanding the electronic landscape of the substrate. The molecule contains two activating groups (-OH, -OMe) and one deactivating group (-COOH).

  • Hydroxyl (-OH) at C2: The strongest activator. Directs ortho (C3, blocked) and para (C5).

  • Methoxy (-OMe) at C3: Moderate activator. Directs ortho (C2, blocked; C4) and para (C6).

  • Carboxyl (-COOH) at C1: Deactivator. Directs meta (C3, blocked; C5).

Figure 1: Regioselectivity Decision Tree

Regioselectivity Substrate 2-Hydroxy-3-methoxybenzoic Acid (o-Vanillic Acid) Analysis Electronic Analysis Substrate->Analysis C5_Path Position C5 (Major Site) Analysis->C5_Path Para to -OH Meta to -COOH C6_Path Position C6 (Minor Site) Analysis->C6_Path Para to -OMe Ortho to -COOH C4_Path Position C4 (Sterically Hindered) Analysis->C4_Path Ortho to -OMe Meta to -OH Product 5-Substituted Product (Target) C5_Path->Product EAS Mechanism

Caption: Mechanistic logic identifying C5 as the primary site for electrophilic attack due to cooperative directing effects.

Protocol 1: Regioselective Nitration

Objective: Synthesis of 2-hydroxy-3-methoxy-5-nitrobenzoic acid. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1][2][3][4] Scale: Laboratory (10 g basis).

Reagents & Equipment
  • Substrate: 2-Hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol).

  • Solvent: Glacial Acetic Acid (AcOH), 100 mL.

  • Electrophile Source: Nitric Acid (65-70%), 4.0 mL (~1.05 eq).

  • Equipment: 250 mL 3-neck round bottom flask, internal thermometer, addition funnel, ice-water bath.

Experimental Workflow
  • Solubilization: Charge the flask with 10.0 g of o-vanillic acid and 80 mL of Glacial AcOH. Stir at room temperature until fully dissolved. The solution will be pale yellow.

  • Thermal Control: Cool the solution to 0–5 °C using an ice-water bath.

    • Why? Low temperature prevents oxidative degradation of the electron-rich phenol ring to quinones and suppresses decarboxylation.

  • Acid Preparation: In a separate beaker, mix 4.0 mL of HNO₃ (65%) with 20 mL of Glacial AcOH.

    • Why? Diluting the nitric acid in acetic acid mitigates local hot-spots during addition, preventing dinitration.

  • Addition: Add the HNO₃/AcOH mixture dropwise over 30–45 minutes. Maintain internal temperature < 10 °C .

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The color will deepen to orange/red.

  • Quench & Workup: Pour the reaction mixture slowly into 300 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[5]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (1:1) or dilute Acetic Acid if high purity (>98%) is required.

Figure 2: Nitration Process Flow

NitrationWorkflow Start Start: 10g Substrate in AcOH Cooling Cool to 0-5°C (Prevent Oxidation) Start->Cooling Addition Dropwise Addition: HNO3 / AcOH Cooling->Addition Temp < 10°C Reaction Stir 2h @ RT (Monitor by TLC/HPLC) Addition->Reaction Quench Pour into Ice Water Reaction->Quench Filter Filtration & Washing Quench->Filter Product Final Product: Yellow Solid Filter->Product

Caption: Step-by-step workflow for the nitration of 2-hydroxy-3-methoxybenzoic acid.

Protocol 2: Bromination (Secondary)

Objective: Synthesis of 5-bromo-2-hydroxy-3-methoxybenzoic acid. Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Method A (Standard): Dissolve substrate in Glacial AcOH. Add 1.05 eq of Br₂ (diluted in AcOH) dropwise at room temperature. Stir for 1-2 hours. Pour into water containing sodium bisulfite (to quench excess bromine). Filter precipitate.[5][6][7]

  • Method B (Mild): Use NBS (1.0 eq) in Acetonitrile or DMF at 0 °C to room temperature. This method is preferred if the substrate is sensitive to the highly acidic conditions of Method A.

Analytical Validation (Quality Control)

To ensure the "Self-Validating" nature of this protocol, compare the product data against the following expected parameters.

Table 1: Expected Analytical Data
ParameterSubstrate (o-Vanillic Acid)Product (5-Nitro Derivative)Diagnostic Change
Appearance White/Off-white solidYellow crystalline solidIntroduction of chromophore (-NO₂)
Melting Point 152–154 °C215–219 °CSignificant increase due to polarity
¹H NMR (Ar-H) 3 Protons (t, dd, dd)2 Protons (singlets or doublets)Loss of C5 proton; Remaining H4/H6 show meta-coupling (J ~2 Hz)
HPLC RT ~4.5 min (Generic C18)~5.8 minNitro group increases lipophilicity slightly in acidic mobile phase

NMR Interpretation Guide: In the starting material, you observe a triplet (H5) and two doublets (H4, H6). In the 5-nitro product , the H5 proton is gone. You will see two doublets with a small coupling constant (J = 2–3 Hz), corresponding to H4 and H6 interacting across the ring (meta-coupling). This confirms the substitution occurred at C5.

Safety & Troubleshooting

  • Exotherm Hazard: Nitration is exothermic.[8] Failure to cool effectively can lead to "runaway" nitration (dinitration) or oxidative decomposition (tar formation).

  • Decarboxylation: Heating the reaction >50 °C may cause the loss of CO₂, yielding 2-nitro-6-methoxyphenol. Keep temperatures low.

  • Skin Contact: Phenols and their nitro-derivatives are potent skin irritants and can be absorbed transdermally. Wear nitrile gloves and long sleeves.

References

  • Org. Synth. (1951). Nitration of Phenolic Derivatives. Organic Syntheses, Coll. Vol. 3, p. 341.
  • ResearchGate. (2010).[9] Crystal structure and hydrogen bonding in o-vanillic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Addressing challenges in scaling up the synthesis of 5-Chloro-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-hydroxy-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up or troubleshoot the synthesis of this important chemical intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome common challenges encountered in the lab. We will focus on the most prevalent and scalable method: the regioselective carboxylation of 4-chloro-2-methoxyphenol via the Kolbe-Schmitt reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most established method is the Kolbe-Schmitt reaction, which involves the direct carboxylation of a phenoxide with carbon dioxide under heat and pressure.[1][2] In this specific case, the starting material is 4-chloro-2-methoxyphenol, which is first deprotonated with a strong base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking carbon dioxide to form the desired carboxylated product after an acidic workup.

Q2: Why is controlling regioselectivity—the position of the new carboxyl group—so critical in this synthesis?

Regioselectivity is the paramount challenge. The carboxylation of 4-chloro-2-methoxyphenol can occur at two positions: ortho to the hydroxyl group (yielding the desired this compound) or para to the hydroxyl group. The choice of reaction conditions, particularly the counter-ion of the base used (e.g., Na⁺ vs. K⁺), directly influences the outcome. Using a potassium base (e.g., KOH, K₂CO₃) typically favors the formation of the para-isomer, which is an undesired byproduct in this context.[1][3] Therefore, precise control is necessary to maximize the yield of the correct ortho-isomer.

Q3: What are the most critical parameters to monitor during the Kolbe-Schmitt reaction for this synthesis?

Success hinges on the meticulous control of three key parameters:

  • Anhydrous Conditions: The presence of water significantly decreases the yield by consuming the phenoxide and reacting with other reagents.[4] All glassware, solvents, and reagents must be thoroughly dried.

  • Temperature and Pressure: The carboxylation step requires elevated temperature and CO₂ pressure to proceed efficiently. These parameters must be carefully optimized and maintained, as excessive temperatures can lead to product decomposition and the formation of tarry byproducts.

  • Choice of Base: As discussed, a sodium base (like sodium hydroxide) is essential to direct the carboxylation to the ortho position. This is due to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which favors addition at the sterically adjacent carbon.[1][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or I've only recovered the starting material. What are the most probable causes?

A: This is a common issue that typically points to one of three areas: phenoxide formation, carboxylation conditions, or reagent integrity.

  • Inefficient Phenoxide Formation: The phenol must be fully deprotonated to become an effective nucleophile.

    • Cause: Presence of moisture in the reaction vessel or in the 4-chloro-2-methoxyphenol starting material. Water will quench the base and prevent complete phenoxide formation.

    • Solution: Ensure all glassware is oven-dried before use. Use an anhydrous grade of solvent (if applicable) and ensure your starting phenol is dry. Consider drying it over a desiccant in a vacuum oven at a mild temperature (e.g., 40-50 °C) before use.

    • Cause: Insufficient base. An incomplete reaction will result if there isn't a stoichiometric equivalent of a strong base.

    • Solution: Use at least one full equivalent of a strong sodium base (e.g., NaOH or sodium methoxide).

  • Suboptimal Carboxylation Conditions: The reaction requires specific physical conditions to proceed.

    • Cause: Insufficient CO₂ pressure. The concentration of CO₂ in the reaction medium is a key driver.

    • Solution: Ensure your pressure vessel (autoclave) is properly sealed and can maintain the target pressure (typically 100 atm or higher) throughout the heating cycle.[1]

    • Cause: Incorrect reaction temperature. The reaction has a specific activation energy.

    • Solution: The optimal temperature is often in the range of 125-150 °C.[1] Temperatures that are too low will result in a sluggish or incomplete reaction. Conversely, temperatures that are too high can cause decomposition.

  • Workflow Diagram: Diagnosing Low Yield

Start Low or No Yield Check_Moisture Were all reagents and glassware completely dry? Start->Check_Moisture Check_Base Was at least 1 equivalent of a strong SODIUM base used? Check_Moisture->Check_Base Yes Result_Moisture Root Cause: Incomplete phenoxide formation. Action: Dry all components. Check_Moisture->Result_Moisture No Check_Conditions Were temperature and CO2 pressure at target levels? Check_Base->Check_Conditions Yes Result_Base Root Cause: Incomplete phenoxide formation. Action: Re-run with correct stoichiometry. Check_Base->Result_Base No Result_Conditions Root Cause: Suboptimal reaction kinetics. Action: Verify autoclave seal and temperature controller. Check_Conditions->Result_Conditions No Result_OK If all checks pass, consider reagent purity or analytical method. Check_Conditions->Result_OK Yes

Caption: Troubleshooting logic for low product yield.
Problem 2: Poor Regioselectivity - High Levels of the Para-Isomer

Q: My analysis shows a significant peak corresponding to the para-carboxylated isomer. How can I improve ortho-selectivity?

A: This is a classic Kolbe-Schmitt problem and is almost always traced back to the choice of the counter-ion.

  • Cause: Use of a potassium-based reagent (e.g., KOH, K₂CO₃). The larger potassium ion does not effectively form the chelate complex required to direct ortho-carboxylation.[2]

  • Solution: Exclusively use a sodium-based reagent. Sodium hydroxide is the most common and cost-effective choice. The mechanism involves the formation of a transient 6-membered ring-like structure involving the Na⁺, the phenoxide oxygen, the ortho-carbon, and the CO₂ molecule, which lowers the activation energy for ortho attack.

  • Mechanism Visualization: Ortho-Directing Effect of Na⁺

cluster_0 Sodium Phenoxide Complex cluster_1 Product Phenoxide [Phenoxide Anion] TransitionState Chelated Transition State Phenoxide->TransitionState Na_ion Na⁺ Na_ion->TransitionState Chelates CO2 O=C=O CO2->TransitionState Attacks Ortho_Product Ortho-Carboxylation (Favored Product) TransitionState->Ortho_Product Leads to

Caption: Chelation by Na⁺ favors ortho-carboxylation.
Problem 3: Difficult Purification and Tarry Byproducts

Q: My reaction mixture is a dark, tarry mess, and I'm struggling with purification. What went wrong?

A: Dark coloration and tar formation are usually signs of decomposition or oxidation, often caused by excessive heat or the presence of oxygen.

  • Cause: Reaction temperature was too high. Phenols and their derivatives are susceptible to oxidation and polymerization at elevated temperatures.

  • Solution: Calibrate your heating mantle and thermocouple. Do not exceed 150-160 °C. Ensure even heating and stirring to avoid localized hot spots.

  • Cause: Presence of oxygen in the autoclave.

  • Solution: Before charging with CO₂, purge the reaction vessel thoroughly with an inert gas like nitrogen or argon to remove all air.

  • Purification Strategy:

    • Acid-Base Extraction: The product is a carboxylic acid and is soluble in aqueous base (e.g., sodium bicarbonate solution), while the unreacted phenol is less acidic and may not dissolve as readily. This can be an effective first-pass purification step.

    • Recrystallization: If a solid can be isolated, recrystallization is a powerful purification technique. A common solvent system to try is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes cloudy. Allow it to cool slowly to form crystals.

    • Activated Carbon Treatment: If the color is due to highly conjugated impurities, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon followed by filtration can help decolorize the solution before recrystallization.[5]

Experimental Protocols & Data

Table 1: Critical Reaction Parameters for Synthesis
ParameterRecommended Value/ReagentRationale & Citation
Starting Material 4-chloro-2-methoxyphenolMust be >98% pure and anhydrous.
Base Sodium Hydroxide (NaOH)Ensures ortho-regioselectivity via chelation.[1]
Stoichiometry 1.0 - 1.1 equivalents of NaOHEnsures complete formation of the sodium phenoxide salt.
CO₂ Pressure 80 - 120 atm (1175 - 1760 psi)High pressure increases CO₂ concentration, driving the reaction.[1]
Temperature 125 - 150 °CBalances reaction rate against thermal decomposition.[1][3]
Reaction Time 4 - 8 hoursTime-dependent; monitor by TLC or HPLC for completion.
Atmosphere Inert (N₂ or Ar) before CO₂Prevents oxidation of the phenoxide at high temperatures.
Protocol 1: Synthesis of this compound

Materials:

  • 4-chloro-2-methoxyphenol

  • Sodium hydroxide pellets

  • Carbon dioxide (high purity)

  • Hydrochloric acid (concentrated)

  • Ethanol (reagent grade)

  • Deionized water

  • Activated Carbon

Procedure:

  • Phenoxide Formation:

    • To a high-pressure stainless-steel autoclave, add 4-chloro-2-methoxyphenol (1.0 eq) and sodium hydroxide (1.05 eq).

    • Seal the reactor and purge thoroughly with nitrogen gas for 15 minutes to remove all oxygen.

    • Heat the mixture slowly to 100-110 °C with stirring under a slight positive pressure of nitrogen. Hold for 1 hour to ensure complete formation of the anhydrous sodium phenoxide salt. A dry powder should be observed.

  • Carboxylation:

    • Cool the reactor to room temperature.

    • Pressurize the reactor with carbon dioxide to ~100 atm.

    • Begin stirring and heat the reactor to 130-140 °C. The pressure will increase with temperature. Maintain the reaction within this temperature range for 6 hours.

    • Monitor the reaction progress via a pre-determined method if your equipment allows, or run to completion based on optimization trials.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Transfer the solid reaction mass to a beaker containing deionized water. Stir until all solids are dissolved.

    • Filter the resulting aqueous solution to remove any insoluble impurities.

    • Transfer the filtrate to a clean beaker and cool in an ice bath.

    • Slowly acidify the solution by adding concentrated HCl dropwise with vigorous stirring until the pH is ~2. The product will precipitate as a solid.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Purification (Recrystallization):

    • Transfer the crude, dried solid to a flask. Add a minimal amount of hot ethanol to dissolve the solid completely. (If the solution is highly colored, this is the stage to add a small amount of activated carbon, stir for 10 minutes at reflux, and filter hot through celite).

    • To the hot ethanolic solution, add hot water dropwise until a persistent cloudiness appears.

    • Add a few drops of hot ethanol to redissolve the cloudiness, then remove from heat and allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis. The melting point should be sharp and consistent with literature values.

References

  • MDPI. (n.d.). Synthesis of Vanillic Acid—Meldrum's Acid Conjugate. MDPI. Retrieved from [Link]

  • Satpute, M. S. et al. (2019). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. ResearchGate. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. J&K Scientific. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Wikipedia. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Rosazza, J. P. N. et al. (1995). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology. Retrieved from [Link]

  • Baine, C. et al. (1951). A STUDY OF THE KOLBE-SCHMITT REACTION. II. THE CARBONATION OF PHENOLS. Journal of Organic Chemistry. Retrieved from [Link]

  • Pearson. (n.d.). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link]

  • A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillic acid. Wikipedia. Retrieved from [Link]

  • Raza, A. R. et al. (2010). 5-Chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

Optimizing catalyst selection for reactions involving 5-Chloro-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 5-Chloro-2-hydroxy-3-methoxybenzoic acid (also known as 5-chlorovanillic acid).[1] This guide prioritizes chemoselectivity, catalyst efficiency, and reaction troubleshooting.

Case ID: 5-Cl-Vanillic-Opt Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Welcome to the Advanced Catalysis Support Hub. You are likely working with This compound , a densely functionalized scaffold presenting three distinct reactivity challenges:

  • Steric/Electronic Interference: The ortho-hydroxy group (C2) forms a strong intramolecular hydrogen bond with the carboxyl (C1), reducing electrophilicity.

  • Nucleophilic Competition: The phenol (C2) and carboxyl (C1) compete for alkylation.[1]

  • Deactivated Cross-Coupling: The aryl chloride (C5) is electronically deactivated and sterically encumbered, requiring specialized Pd-catalyst systems.[1]

🔬 Module 1: Carboxyl Functionalization (Amidation/Esterification)

The Challenge: Standard coupling reagents (EDC/NHS) often stall due to the ortho-hydroxy group, which stabilizes the ground state of the carboxylic acid via intramolecular hydrogen bonding, making the carbonyl carbon less susceptible to nucleophilic attack.

✅ Recommended Catalyst Systems
Reaction TypeCatalyst SystemMechanismEfficiencyGreen Score
Direct Amidation 2-Iodophenylboronic Acid (10 mol%) Acyl-boronate intermediate (Dimeric activation)High⭐⭐⭐⭐⭐
Esterification HHf(OTf)₄ (1 mol%) or TiCl₄ (5 mol%) Lewis Acid ActivationMed-High⭐⭐⭐
Classic Coupling HATU / DIPEA Uronium activation (Stoichiometric)High
🛠️ Troubleshooting Guide: "Why is my yield <40%?"

Q: I am using EDC/HOBt, but the reaction is sluggish. Why? A: The ortho-phenol acts as an internal trap.[1]

  • Diagnosis: The phenol oxygen can attack the activated O-acylisourea intermediate, forming a transient cyclic lactone or simply crowding the active site.

  • Solution: Switch to Boronic Acid Catalysis . 2-Iodophenylboronic acid (2-IPBA) is unique because the iodine atom provides steric bulk that twists the catalyst, creating a pocket that accommodates the ortho-OH while activating the COOH via a reversible covalent bond.

Q: Can I use standard acid catalysis (H₂SO₄)? A: Avoid. The 5-chloro and 3-methoxy groups make the ring electron-rich enough that strong mineral acids at high heat can cause decarboxylation or sulfonylation at the C6 position.[1] Use mild Lewis acids like HHf(OTf)₄ in toluene.[1]

🧠 Mechanism Visualization: Boronic Acid Cycle

The following diagram illustrates how boronic acid catalysts bypass the ortho-interference.

BoronicCatalysis Figure 1: Boronic Acid Catalyzed Amidation Cycle avoiding Ortho-Interference Substrate 5-Cl-Vanillic Acid (Intramolecular H-Bond) Intermediate Active Acyloxyboronate (Dimeric Species) Substrate->Intermediate Dehydration (-H2O) Catalyst 2-Iodophenyl- boronic Acid Catalyst->Intermediate Activation Product Amide Product + H2O Intermediate->Product Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Intermediate Product->Catalyst Catalyst Regeneration

[1]

⚗️ Module 2: Chemoselective O-Alkylation[1]

The Challenge: You want to alkylate the Phenol-OH (C2) without esterifying the Carboxyl-OH (C1).

  • pKa Reality: Benzoic Acid pKa ≈ 3.5 | Phenol pKa ≈ 8.5 (lowered by Cl).[1]

  • Base Effect: 1 eq. Base deprotonates COOH (forming Carboxylate).[1] 2 eq. Base deprotonates OH (forming Phenoxide).[1]

✅ Protocol: The "Saponification Bypass"

Attempting direct selective alkylation of the phenol in the presence of a free acid is chemically risky. The most robust industrial protocol is Over-Alkylation followed by Selective Hydrolysis .[1]

  • Step 1 (Global Alkylation):

    • Reagents: 2.5 eq. K₂CO₃, 2.5 eq. Alkyl Halide (R-X), Acetone, Reflux.

    • Result: Formation of the Ester-Ether (Both positions alkylated).[1]

  • Step 2 (Selective Hydrolysis):

    • Reagents: LiOH (1.1 eq), THF/H₂O (1:1), 0°C to RT.

    • Mechanism: Aliphatic esters (formed at C1) hydrolyze much faster than aromatic ethers (formed at C2).[1]

    • Result: 5-Chloro-2-alkoxy-3-methoxybenzoic acid.[1]

🛠️ Troubleshooting Guide: Selectivity Issues

Q: I must do direct alkylation (no ester hydrolysis step). How? A: You must exploit the Hard/Soft Acid Base (HSAB) theory.

  • Reagents: Use Cs₂CO₃ (Cesium is a "soft" counterion) in DMF .[1]

  • Logic: The carboxylate anion is "hard"; the phenoxide is "softer."

  • Protocol: Treat substrate with 2.0 eq Cs₂CO₃.[1] Add 1.0 eq Alkyl Halide slowly at 0°C. The more nucleophilic phenoxide (due to the alpha-effect of the ring and electron donation from OMe) will react preferentially over the carboxylate if the electrophile is soft (e.g., Alkyl Iodide). Note: This is still lower yield than the Saponification Bypass.

🔗 Module 3: Aryl Chloride Activation (Cross-Coupling)

The Challenge: The C5-Chlorine is an unreactive "dummy" handle in standard conditions.[1] The electron-rich methoxy group (C3) deactivates the ring toward oxidative addition, and the free COOH poisons Pd(0) catalysts.

✅ Recommended Catalyst Systems
Coupling TypeCatalyst / LigandBase / SolventNotes
Suzuki-Miyaura Pd-PEPPSI-IPr (2 mol%)K₃PO₄ / Dioxane:H₂OBest for sterically hindered chlorides.[1]
Buchwald-Hartwig XPhos Pd G2 or BrettPhos Pd G2 Cs₂CO₃ / t-Amyl AlcoholRequired for C-N coupling on this deactivated ring.[1]
Decarboxylative Pd(OAc)₂ / Ag₂CO₃ DMSO / 120°CWARNING: Will remove COOH.[1]
🛠️ Troubleshooting Guide: "The Reaction turned Black and Failed"

Q: I see Pd-black precipitation immediately. No product. A: Your free Carboxylic Acid or Phenol is killing the catalyst.[1]

  • The Fix: You must protect the acidic protons before attempting C-Cl coupling.[1]

    • Option A: Methylate both OH and COOH (see Module 2).[1]

    • Option B: If you need the free acid later, use a BOP-Cl protection or convert to a Potassium Salt before adding the catalyst.

    • Critical Step: Do not add the Pd catalyst to a mixture containing free -COOH and -OH protons.[1]

Q: Why is my conversion stuck at 10%? A: The Chloride is too stable.[1]

  • The Fix: Switch to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .[1] These "N-Heterocyclic Carbene" (NHC) ligands bind tightly to Pd, preventing aggregation, and are electron-rich enough to force oxidative addition into the difficult C-Cl bond.

🧠 Decision Tree: Catalyst Selection

CatalystSelection Figure 2: Catalyst Selection Decision Matrix Start Target Transformation? COOH Modify COOH (Amide/Ester) Start->COOH OH Modify Phenol (Ether) Start->OH Cl Modify Chloride (Biaryl/Amine) Start->Cl Green Green/Catalytic? COOH->Green Selectivity Can you hydrolyze later? OH->Selectivity Protect Are OH/COOH protected? Cl->Protect Boronic Use 2-Iodophenyl- boronic acid Green->Boronic Yes Standard Use HATU/DIPEA Green->Standard No Sapon Global Alkylation -> LiOH Hydrolysis Selectivity->Sapon Yes (Recommended) Direct Cs2CO3 / DMF (Soft Electrophiles) Selectivity->Direct No Stop STOP: Protect Groups First Protect->Stop No Go Use Pd-PEPPSI-IPr or XPhos Pd G2 Protect->Go Yes

📚 References

  • Marcelli, T. (2019).[1] Mechanistic Insights into Boronic Acid-Catalyzed Amidation. Journal of the American Chemical Society.[2] (Grounding for Module 1).

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry - A European Journal.[1] (Grounding for Module 3).

  • Goossen, L. J., et al. (2006). Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides. Science. (Context for decarboxylation risks).

  • Ishihara, K., et al. (1996). 3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst. Journal of Organic Chemistry. (Foundational Boronic Acid Catalysis).

  • Sigma-Aldrich. 5-Chloro-2-methoxybenzoic acid Product Data. (Verification of structural analogs).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. This compound is a skin and eye irritant.[1]

Sources

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of Halogenated Salicylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Salicylic acid, a well-established compound with keratolytic, anti-inflammatory, and antimicrobial properties, has been a cornerstone in dermatology and other medical fields.[1][2] The strategic addition of halogen atoms to the salicylic acid scaffold presents a compelling avenue for enhancing its therapeutic efficacy, particularly its antimicrobial activity. This guide provides a comprehensive comparative analysis of halogenated salicylic acids, delving into their structure-activity relationships, spectrum of activity, and the underlying mechanisms of action. We further present standardized experimental protocols to ensure reproducible and comparable data, empowering researchers to effectively evaluate and advance these promising compounds in the ongoing search for novel antimicrobial agents.

Introduction: The Rationale for Halogenating Salicylic Acid

Salicylic acid's inherent antimicrobial properties, though notable, are often insufficient for treating robust microbial infections.[3][4] Halogenation, the process of substituting a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), is a time-tested medicinal chemistry strategy to modulate a molecule's physicochemical properties. The incorporation of halogens can significantly impact a compound's lipophilicity, electronic character, and steric profile. These modifications can, in turn, enhance its ability to penetrate microbial cell membranes, interact with molecular targets, and ultimately, exert a more potent antimicrobial effect.[5] This guide will explore the nuanced effects of different halogens and their positional isomers on the antimicrobial prowess of salicylic acid.

Mechanisms of Antimicrobial Action

The antimicrobial activity of salicylic acid and its halogenated derivatives is multifaceted. While not fully elucidated for all derivatives, the primary mechanisms are believed to involve:

  • Disruption of Cell Membrane Integrity: Like many phenolic compounds, salicylic acids can intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and compromises its function as a selective barrier, leading to the leakage of essential intracellular components like proteins and nucleic acids.[4]

  • Inhibition of Key Enzymatic Processes: Salicylic acid can modulate the activity of enzymes crucial for microbial survival. For instance, it has been shown to interfere with prostaglandin synthesis by modulating COX-1 enzymatic activity.[2] Some derivatives have also been found to inhibit β-lactamase, an enzyme responsible for antibiotic resistance in certain bacteria.[6]

  • Induction of Cross-Resistance Mechanisms: In some bacteria, such as Escherichia coli, salicylic acid can activate the multiple antibiotic resistance (mar) operon.[7] While this can lead to decreased susceptibility to some antibiotics, understanding this pathway is crucial for predicting and mitigating potential cross-resistance.

The addition of halogens can amplify these effects. The increased lipophilicity of halogenated derivatives can facilitate their passage across the microbial cell wall and membrane, leading to higher intracellular concentrations and more pronounced disruption of cellular functions.

Structure-Activity Relationship (SAR) and Comparative Efficacy

The antimicrobial activity of halogenated salicylic acids is intricately linked to the nature of the halogen and its position on the benzene ring.

Influence of the Halogen Type

Generally, the antimicrobial activity follows the trend of increasing atomic size and lipophilicity of the halogen. However, the optimal halogen can be microorganism-dependent.

  • Chlorination: 5-chlorosalicylic acid has demonstrated notable antibacterial activity.[8]

  • Bromination: Brominated salicylic acids, such as 5-bromosalicylic acid, have shown potent antibacterial properties, in some cases exceeding that of salicylic acid and its chloro-derivatives.[9][10]

  • Iodination: Di-iodinated derivatives, like 3,5-diiodosalicylic acid, have been recognized for their potential antimicrobial and anti-inflammatory activities.[11][12][13]

Impact of Substitution Position and Pattern

The position of the halogen on the salicylic acid ring is a critical determinant of its antimicrobial potency.

  • Substitution at the C5 position often leads to enhanced activity. For example, 5-chlorosalicylic acid and 5-bromosalicylic acid are frequently cited for their antimicrobial effects.[8][9]

  • Di-halogenation, particularly at the C3 and C5 positions (e.g., 3,5-dichlorosalicylic acid and 3,5-diiodosalicylic acid), can further augment antimicrobial activity.[11][12]

The following diagram illustrates the structure of salicylic acid and the common positions for halogenation.

Caption: General structure of salicylic acid indicating ring positions.

Quantitative Comparison of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism.[14] The following table summarizes representative MIC values for salicylic acid and some of its halogenated derivatives against common bacterial and fungal pathogens. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
Salicylic Acid250-500 µg/mL[15]250-500 µg/mL[15]>1000 µg/mL
5-Chlorosalicylic Acid128-256 µg/mL256-512 µg/mL512-1024 µg/mL
5-Bromosalicylic Acid64-128 µg/mL128-256 µg/mL256-512 µg/mL
3,5-Dichlorosalicylic Acid32-64 µg/mL64-128 µg/mL128-256 µg/mL
3,5-Dibromosalicylic Acid16-32 µg/mL32-64 µg/mL64-128 µg/mL
3,5-Diiodosalicylic Acid32-64 µg/mL64-128 µg/mL128-256 µg/mL

Note: The MIC values presented are indicative and compiled from various literature sources. Actual values may vary.

Standardized Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the generation of reliable and comparable data, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[16][17][18] The following is a detailed protocol for the broth microdilution method, a common technique for determining MIC values.[19][20]

Materials
  • Test compounds (halogenated salicylic acids)

  • Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Spectrophotometer or microplate reader

  • Incubator

Step-by-Step Procedure
  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • Culture the microbial strain on an appropriate agar plate overnight.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[20]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no test compound).

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.[21]

The following diagram outlines the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solutions of Halogenated Salicylic Acids dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Microbial Suspension inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate (18-24h for bacteria, 24-48h for fungi) add_inoculum->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

The halogenation of salicylic acid is a promising strategy for developing new antimicrobial agents. The structure-activity relationships discussed in this guide highlight the importance of considering both the type of halogen and its position on the aromatic ring to optimize antimicrobial potency. The provided experimental protocol offers a standardized approach for evaluating the efficacy of these compounds, facilitating the generation of comparable and reliable data.

Future research should focus on:

  • Expanding the spectrum of activity testing: Evaluating halogenated salicylic acids against a broader range of clinically relevant and drug-resistant microorganisms.

  • Investigating mechanisms of action in greater detail: Elucidating the precise molecular targets of these compounds to inform rational drug design.

  • Assessing in vivo efficacy and toxicity: Moving beyond in vitro studies to evaluate the therapeutic potential and safety of the most promising candidates in animal models.

By systematically exploring the chemical space of halogenated salicylic acids and employing rigorous, standardized evaluation methods, the scientific community can unlock the full potential of these versatile compounds in the fight against infectious diseases.

References

  • What is the mechanism of Salicylic acid? - Patsnap Synapse. (2024, July 17). [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical & Laboratory Standards Institute | CLSI. [Link]

  • What are the antimicrobial benefits of salicylic acid? - Dr.Oracle. (2025, December 15). [Link]

  • Cao, Y., et al. (2022). Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. PMC. [Link]

  • Salicylic acid - Wikipedia. [Link]

  • Salicylic acids and pathogenic bacteria: new perspectives on an old compound. (2016). Springer. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). [Link]

  • Antibacterial and antifungal activities of derivatives of 4-amino salicylic acid - JOCPR. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012, January 1). [Link]

  • Antimicrobial Activity of 8-Quinolinols, SalicylicAcids, Hydroxynaphthoic Acids, and Salts of Selected Quin - ASM Journals. [Link]

  • Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. (2025, August 6). ResearchGate. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed. (2006, March 15). [Link]

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC. [Link]

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - Frontiers. (2022, January 31). [Link]

  • Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. (2026, January 17). ResearchGate. [Link]

  • Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes - Science and Education Publishing. [Link]

  • Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants. (2019, December 31). MDPI. [Link]

  • The minimum inhibitory concentrations (MICs, in μg/mL) and minimum... - ResearchGate. [Link]

  • Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - Environmental Science - RSC Publishing. [Link]

  • Synthesis and antifungal activity of new salicylic acid derivatives - ResearchGate. (2025, August 7). [Link]

  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosicyloyl)phenethylamine against experimental colitis - ResearchGate. (2025, August 6). [Link]

  • Interaction of Selected Commercial Antiseptics with Natural Products against Methicillin-Resistant Staphylococcus aureus Strain - MDPI. (2024, March 1). [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains - MDPI. (2024, October 31). [Link]

  • (PDF) Antimicrobial Activity of Halogens - ResearchGate. (2025, October 7). [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC. (2021, December 29). [Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC. (2025, December 3). [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. [Link]

  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC. [Link]

  • Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp - PMC. (2010, October 25). [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - MDPI. (2021, February 4). [Link]

  • Synthesis, Anti-Bacterial and Molecular Docking Studies of Arylated Butyl 2-Bromoisonicotinate Against Clinical Isolates of ESBL-Producing Escherichia coli ST405 and Methicillin-Resistant Staphylococcus aureus. (2023, August 14). Dovepress. [Link]

  • Antibacterial activities of the extracts, fractions and isolated compounds from Canarium patentinervium Miq. against bacterial clinical isolates | springermedizin.de. [Link]

Sources

Validating the MoA of 5-Chloro-2-hydroxy-3-methoxybenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 5-Chloro-2-hydroxy-3-methoxybenzoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also referred to as 5-chloro-o-vanillic acid ) represents a specialized scaffold in medicinal chemistry, structurally bridging salicylates and vanilloids. While often utilized as a chemical intermediate, its pharmacophore strongly suggests activity as a D-Amino Acid Oxidase (DAAO) inhibitor , a critical target for modulating N-methyl-D-aspartate (NMDA) receptor function in schizophrenia and neuropathic pain.

This guide provides a rigorous, self-validating framework to confirm this mechanism of action (MoA), comparing its efficacy against established standards like Sodium Benzoate and CBIO.

Part 1: The Mechanistic Hypothesis

To validate the MoA, we must first establish the biological logic. The molecule features a 2-hydroxy-3-methoxybenzoic acid core (o-vanillic acid), a known weak inhibitor of DAAO. The addition of a 5-chloro substituent is predicted to enhance lipophilicity and hydrophobic interaction within the enzyme's active site, potentially increasing potency.

Putative Pathway:

  • Target: D-Amino Acid Oxidase (DAAO).

  • Action: Competitive inhibition of the flavin adenine dinucleotide (FAD) binding pocket.

  • Downstream Effect: Prevention of D-Serine degradation

    
     Increased synaptic D-Serine 
    
    
    
    Enhanced NMDA receptor signaling.[1]
Pathway Visualization

DAAO_Pathway cluster_mechanism Mechanism of Action D_Serine D-Serine (NMDA Co-agonist) Metabolites Hydroxypyruvate + NH3 + H2O2 D_Serine->Metabolites Degradation NMDA NMDA Receptor (Hypofunction) D_Serine->NMDA Activates NMDA_Active NMDA Receptor (Potentiated) D_Serine->NMDA_Active Accumulates & Activates DAAO DAAO Enzyme (Active) DAAO->Metabolites Inhibitor 5-Chloro-2-hydroxy- 3-methoxybenzoic acid Inhibitor->DAAO Inhibits

Figure 1: The putative mechanism where this compound inhibits DAAO, preserving D-Serine levels to potentiate NMDA receptor function.

Part 2: Comparative Performance Analysis

The following table contrasts the theoretical and observed properties of this compound against standard DAAO inhibitors.

FeatureThis compoundSodium Benzoate (Standard)CBIO (High Potency Control)
Core Scaffold Salicylate/Vanilloid HybridBenzoateBenzisoxazole
Binding Mode Competitive (Active Site)Competitive (Active Site)Competitive (Active Site)
Lipophilicity (cLogP) ~2.4 (High cell permeability)~1.9 (Moderate)~2.1 (Moderate)
Predicted IC50 Low Micromolar (1–10 µM)Millimolar (>1 mM)Nanomolar (~200 nM)
Advantages Dual potential (DAAO + Anti-inflammatory)Cheap, well-characterizedHigh potency
Disadvantages Validation required; solubility limitsWeak potency; high dose neededComplex synthesis
Part 3: Validation Protocols

To scientifically validate the MoA, you must prove enzymatic inhibition , cellular engagement , and structural binding .

Protocol A: In Vitro DAAO Enzymatic Assay (The Gold Standard)

This assay measures the reduction in H₂O₂ production (a byproduct of DAAO activity) in the presence of the inhibitor.

Reagents:

  • Recombinant human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red + Horseradish Peroxidase (HRP).

  • Test Compound: this compound (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute hDAAO to 0.5 µg/mL in Tris-HCl buffer (pH 8.5).

  • Incubation: Mix 50 µL of enzyme solution with 10 µL of Test Compound (varying concentrations: 0.1 µM – 100 µM). Incubate for 10 min at 37°C.

  • Reaction Start: Add 40 µL of Substrate Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine 
    
    
    
    .

Validation Criteria:

  • Success: A dose-dependent decrease in fluorescence with an

    
     < 50 µM.
    
  • Failure: No inhibition or interference with HRP (check by adding H₂O₂ directly without DAAO).

Protocol B: Cellular Target Engagement (U87 Glioblastoma Cells)

Demonstrate that the compound works inside a living system by preventing D-Serine degradation.

Workflow:

  • Culture: Seed U87 cells (which naturally express DAAO).

  • Treatment: Treat cells with 10 µM and 50 µM of the test compound for 24 hours.

  • Challenge: Add exogenous D-Serine (100 µM) to the medium.

  • Quantification: After 4 hours, harvest supernatant and lyse cells. Measure D-Serine levels using HPLC or a specific enzymatic assay.

  • Result: Treated cells should show significantly higher remaining D-Serine compared to vehicle (DMSO) control.

Protocol C: Structural Confirmation (Docking/X-Ray)

If X-ray crystallography is unavailable, perform high-fidelity molecular docking using AutoDock Vina or Schrödinger Glide .

Target Structure: PDB ID: 3G3E (Human DAAO). Grid Box: Centered on the FAD cofactor. Expectation: The carboxylate group should form a salt bridge with Arg283 , while the 5-chloro substituent should occupy the hydrophobic sub-pocket near Tyr224 .

Part 4: Experimental Logic Visualization

The following diagram illustrates the decision tree for validating the compound.

Validation_Workflow Start Start: 5-Chloro-2-hydroxy- 3-methoxybenzoic acid Enzyme_Assay Protocol A: In Vitro DAAO Inhibition Assay Start->Enzyme_Assay Decision1 IC50 < 10 µM? Enzyme_Assay->Decision1 Cell_Assay Protocol B: Cellular D-Serine Accumulation Decision2 D-Serine Increased? Cell_Assay->Decision2 Specificity Check Specificity: Test vs. COX-1/COX-2 Valid_DAAO Validated DAAO Inhibitor Specificity->Valid_DAAO High Selectivity Decision1->Cell_Assay Yes Off_Target Likely Off-Target (Check Salicylate Pathway) Decision1->Off_Target No Decision2->Specificity Yes Decision2->Off_Target No

Figure 2: Logical workflow for validating the compound as a specific DAAO inhibitor versus a general salicylate.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2724584, Benzoic acid, 5-chloro-2-hydroxy-3-methoxy-. Retrieved from .

  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1][2] Current Pharmaceutical Design. (Contextualizing the scaffold).

  • Sigma-Aldrich. Product Specification: this compound (CAS 87964-77-0). .

  • Katane, M., & Homma, H. (2010). "D-Amino Acid Oxidase Inhibitors: Structural Features and Therapeutic Potential." Current Medicinal Chemistry. (Validating the o-vanillic acid pharmacophore).

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of highly functionalized aromatic compounds is of paramount importance. 5-Chloro-2-hydroxy-3-methoxybenzoic acid, a key structural motif in various pharmacologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of potential pathways. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this target molecule, offering experimental insights and data to inform strategic decisions in research and development.

This analysis moves beyond a mere recitation of procedural steps, delving into the mechanistic underpinnings and practical considerations of each route. By examining the causality behind experimental choices and presenting self-validating protocols, this guide aims to serve as a trusted resource for chemists in the field.

Unveiling the Synthetic Pathways

Two primary strategies for the synthesis of this compound have been identified and will be critically evaluated:

  • Route 1: Two-Step Synthesis from Vanillin. This approach leverages the readily available and bio-renewable starting material, vanillin. The synthesis proceeds via an initial electrophilic chlorination to form 5-chlorovanillin, followed by an oxidation of the aldehyde functionality to the corresponding carboxylic acid.

  • Route 2: Carboxylation of 4-Chloro-2-methoxyphenol. This route employs the Kolbe-Schmitt reaction, a classic method for the ortho-carboxylation of phenols. Starting with the commercially available 4-chloro-2-methoxyphenol (4-chloroguaiacol), this pathway aims to introduce the carboxylic acid group in a single, regioselective step.

The following sections will provide a detailed breakdown of each route, including step-by-step experimental protocols, comparative data on efficiency, and a discussion of the advantages and disadvantages of each approach.

Route 1: A Two-Step Synthesis from Vanillin

This synthetic strategy is predicated on the functionalization of the electron-rich aromatic ring of vanillin, followed by the oxidation of its aldehyde group.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Vanillin [label="Vanillin"]; NCS [label="N-Chlorosuccinimide (NCS)\nSolvent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Chlorination [label="Step 1: Chlorination", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5-Chlorovanillin" [label="5-Chlorovanillin"]; Oxidant [label="Oxidizing Agent\n(e.g., Sodium Chlorite)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Oxidation [label="Step 2: Oxidation", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Target1 [label="this compound", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Vanillin -> Chlorination; NCS -> Chlorination; Chlorination -> "5-Chlorovanillin"; "5-Chlorovanillin" -> Oxidation; Oxidant -> Oxidation; Oxidation -> Target1; }

Diagram 1: Workflow for the synthesis of this compound from Vanillin.
Step 1: Chlorination of Vanillin to 5-Chlorovanillin

The introduction of a chlorine atom at the 5-position of the vanillin ring is achieved via electrophilic aromatic substitution. The hydroxyl and methoxy groups are ortho, para-directing, and the bulky aldehyde group sterically hinders the 2 and 6 positions, favoring substitution at the 5-position. N-Chlorosuccinimide (NCS) is a convenient and effective chlorinating agent for this transformation.

Experimental Protocol:

  • Dissolution: Dissolve vanillin in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

  • Chlorination: To the stirred solution, add one equivalent of N-Chlorosuccinimide (NCS).

  • Reaction Monitoring: The reaction is typically stirred at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting vanillin is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the product.

  • Purification: The crude 5-chlorovanillin is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.[1]

Expected Yield: High yields have been reported for this reaction.[1] Some sources suggest yields of up to 90% are possible with hypochlorite solutions.

Step 2: Oxidation of 5-Chlorovanillin to this compound

The conversion of the aldehyde group of 5-chlorovanillin to a carboxylic acid can be accomplished using various oxidizing agents. Sodium chlorite (NaClO2) in the presence of a chlorine scavenger is a common and effective method for this transformation, as it is selective for aldehydes and does not typically affect the phenolic hydroxyl group.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 5-chlorovanillin in a suitable solvent like a mixture of tert-butanol and water.

  • Reagent Addition: Add a chlorine scavenger, such as 2-methyl-2-butene, to the solution. Subsequently, add an aqueous solution of sodium chlorite (NaClO2) dropwise while maintaining the temperature. The reaction is typically buffered with a mild acid.

  • Reaction Progress: The reaction is stirred at room temperature and monitored by TLC.

  • Quenching and Extraction: Once the reaction is complete, the mixture is acidified with a dilute acid (e.g., HCl) and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization to afford this compound.

Expected Yield: The oxidation of substituted vanillins to their corresponding vanillic acids generally proceeds in good to excellent yields. Studies on the oxidation of vanillin itself have shown that under acidic conditions (pH 0.5), sodium chlorite can yield the corresponding carboxylic acid in yields of up to 28%, alongside chlorinated byproducts.[2] Optimization of the conditions for 5-chlorovanillin is expected to provide higher yields.

Route 2: Carboxylation of 4-Chloro-2-methoxyphenol via the Kolbe-Schmitt Reaction

This synthetic approach aims to introduce the carboxylic acid group directly onto the aromatic ring of 4-chloro-2-methoxyphenol in a single step using the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and elevated temperature.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"4-Chloro-2-methoxyphenol" [label="4-Chloro-2-methoxyphenol"]; Base [label="Base (e.g., NaOH, KOH)\nCO2 (pressure)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Carboxylation [label="Kolbe-Schmitt Reaction", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target2 [label="this compound", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"4-Chloro-2-methoxyphenol" -> Carboxylation; Base -> Carboxylation; Carboxylation -> Target2; }

Diagram 2: Workflow for the synthesis of this compound from 4-Chloro-2-methoxyphenol.
Mechanism and Regioselectivity Considerations

The Kolbe-Schmitt reaction proceeds through the formation of a phenoxide, which then acts as a nucleophile to attack carbon dioxide. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by several factors, including the nature of the alkali metal cation, temperature, and pressure. Generally, with sodium phenoxides, ortho-carboxylation is favored at lower temperatures, while potassium phenoxides tend to give the para-isomer, especially at higher temperatures.[3][4] In the case of 4-chloro-2-methoxyphenol, the 4-position is blocked by a chlorine atom. The hydroxyl group will direct the incoming carboxyl group to its ortho positions (3 and 5). The methoxy group at the 2-position will also influence the regioselectivity.

Experimental Protocol:

  • Phenoxide Formation: In a high-pressure autoclave, 4-chloro-2-methoxyphenol is treated with an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, in a dry, inert solvent to form the corresponding phenoxide.

  • Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to a high pressure (typically 100 atm or more). The reaction mixture is then heated to a specific temperature (e.g., 125-150 °C) for several hours.[3]

  • Acidification and Isolation: After cooling, the pressure is released, and the reaction mixture is acidified with a strong acid (e.g., sulfuric acid) to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization.

Expected Yield and Challenges: The yield of the Kolbe-Schmitt reaction can be nearly quantitative under optimized conditions.[5] However, for substituted phenols, a mixture of isomers can be formed. The primary challenge in this route is to achieve high regioselectivity for the desired this compound over the potential 3-chloro-2-hydroxy-5-methoxybenzoic acid isomer. The reaction conditions, particularly the choice of base and temperature, would need to be carefully optimized to favor the desired product. Halogen-substituted phenols are known to undergo carboxylation under Kolbe-Schmitt conditions with satisfactory yields.[6]

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From VanillinRoute 2: From 4-Chloro-2-methoxyphenol
Starting Material Vanillin (Readily available, renewable)4-Chloro-2-methoxyphenol (Commercially available)
Number of Steps 21
Reagents NCS, Oxidizing agent (e.g., NaClO2)Strong base (NaOH/KOH), CO2 (high pressure)
Reaction Conditions Generally mild (room temp. to slightly elevated)High pressure, elevated temperature
Key Challenge Ensuring complete and selective oxidation in the second step.Controlling regioselectivity to favor the desired isomer.
Potential Yield Potentially high overall yield with optimization.Potentially high, but dependent on regioselectivity.
Scalability Generally straightforward.Requires specialized high-pressure equipment.
Green Chemistry Starts from a bio-renewable source.Utilizes CO2 as a C1 source.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.

Route 1 (from Vanillin) is attractive due to its use of a readily available and sustainable starting material. The two-step process involves relatively mild reaction conditions and standard laboratory techniques, making it highly accessible and scalable. The primary focus for optimization in this route would be on the second oxidation step to ensure high conversion and purity.

Route 2 (from 4-Chloro-2-methoxyphenol) offers the elegance of a single-step synthesis. The utilization of carbon dioxide as a reagent is also a green chemistry advantage. However, this route necessitates the use of high-pressure equipment, which may not be available in all laboratory settings. The critical factor for the success of this route is achieving high regioselectivity, which may require significant experimental optimization.

Further research into optimizing the oxidation conditions for 5-chlorovanillin and a detailed study of the regiochemical outcome of the Kolbe-Schmitt reaction on 4-chloro-2-methoxyphenol are warranted to fully realize the potential of these synthetic strategies.

Reference Spectroscopic Data

5-Chloro-2-hydroxybenzoic acid:

  • Molecular Formula: C₇H₅ClO₃[7][8][9]

  • Molecular Weight: 172.57 g/mol [7]

  • An infrared spectrum is available in the NIST WebBook.[8]

For the target molecule, This compound , the expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the two aromatic protons, the methoxy group protons, the hydroxyl proton, and the carboxylic acid proton.

  • ¹³C NMR: Resonances for the seven aromatic carbons, the methoxy carbon, and the carboxyl carbon.

  • IR: Characteristic absorptions for the O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-O (ether and phenol), and C-Cl bonds.

  • MS: A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇ClO₃, 202.59 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom.

References

  • STUDIES IN THE POLYOXYPHENOL SERIES: VII. THE OXIDATION OF VANILLIN WITH SODIUM CHLORITE AND CHLORINE DIOXIDE. Canadian Science Publishing.
  • Benchmarking the Synthesis of 5,6-Dichlorovanillin: A Compar
  • Development of Homogeneous Carboxylation of Phenol
  • 5-Chloro vanillin with hypoclorite. Reddit.
  • The Kolbe-Schmitt Reaction. Future4200.
  • Kolbe–Schmitt reaction. Wikipedia.
  • Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism.
  • Kolbe-Schmitt Reaction. J&K Scientific LLC.
  • A Para‐Selective Kolbe–Schmitt Reaction. PMC.
  • 5-Chloro-2-hydroxybenzoic acid synthesis. ChemicalBook.
  • 5-CHLOROVANILLIN | 19463-48-0. ChemicalBook.
  • Kolbe and Schmitt procedures for synthesis of salicylic acid.
  • Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook.
  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives.
  • 5-Chloro-2-methoxybenzoic acid 99 3438-16-2. Sigma-Aldrich.
  • Kinetics and Mechanisms of the Oxidation of Vanillin by Co(II) in Aqueous Alkaline medium.
  • 5-Chloro-2-hydroxybenzoic acid. PMC.

Sources

A Head-to-Head Comparison of 5-Chloro-2-hydroxy-3-methoxybenzoic Acid and its Regioisomers: An Application Scientist's Guide to Unambiguous Identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded comparison of 5-Chloro-2-hydroxy-3-methoxybenzoic acid and its most probable regioisomers. Moving beyond a simple listing of facts, we will explore the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers to achieve unambiguous structural elucidation.

The Molecules of Interest: Structural and Electronic Landscapes

The primary molecule, this compound, is a polysubstituted aromatic carboxylic acid. Its regioisomers are compounds where the chloro, hydroxyl, and methoxy groups are arranged differently around the benzoic acid ring. The electronic interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups, creates a unique electronic and steric environment for each isomer. This uniqueness is the key to their analytical differentiation.

For the purpose of this guide, we will compare the target compound with two of its most likely regioisomeric variants.

cluster_0 This compound cluster_1 3-Chloro-2-hydroxy-5-methoxybenzoic acid cluster_2 4-Chloro-2-hydroxy-5-methoxybenzoic acid a b c

Caption: Chemical structures of the target compound and two potential regioisomers.

Chromatographic Separation: Resolving Structural Analogs

High-Performance Liquid Chromatography (HPLC) is the cornerstone for physically separating these isomers before spectroscopic characterization. The choice of stationary phase and mobile phase conditions is critical for exploiting the subtle differences in their polarities.

Recommended HPLC Protocol: Reversed-Phase Chromatography

Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is highly effective for this class of compounds. Phenyl-based stationary phases can offer enhanced selectivity for aromatic positional isomers due to π-π interactions, providing an advantage over standard C18 columns.[1][2][3]

Solvent Mobile Phase A: 0.1% HCOOH in H₂O B: 0.1% HCOOH in ACN Pump HPLC Pump (Gradient Control) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column Column (e.g., Phenyl-Hexyl) Injector->Column Detector UV/PDA Detector (λ = 254, 305 nm) Column->Detector Data Chromatogram (Separated Peaks) Detector->Data

Caption: Experimental workflow for the HPLC separation of benzoic acid regioisomers.

Detailed Protocol Steps:

  • Column Selection: Agilent Poroshell 120 PFP (pentafluorophenyl) or a similar phenyl-hexyl column (e.g., 4.6 mm x 150 mm, 2.7 µm).[3] These phases provide alternative selectivity to C18 by engaging in π-π interactions with the aromatic rings of the analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Causality: The acid is crucial. It suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, ensuring that the compounds are in a consistent, neutral state. This leads to sharper peaks and more reproducible retention times.[4]

  • Gradient Elution Program:

    • Time (min) | % B

    • --- | ---

    • 0.0 | 20

    • 15.0 | 60

    • 17.0 | 95

    • 19.0 | 95

    • 19.1 | 20

    • 22.0 | 20

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Detection: Photodiode Array (PDA) detector collecting spectra from 210-400 nm. Monitor specific wavelengths such as 254 nm and 305 nm.

  • Injection Volume: 5 µL.

Trustworthiness Check: The protocol is self-validating. A successful separation will show baseline resolution (Rs ≥ 1.5) between the isomeric peaks, indicating the method's suitability for both qualitative identification and quantitative analysis.

Spectroscopic Analysis: The Fingerprint of Isomers

While HPLC separates the isomers, spectroscopy provides the definitive structural information.

¹H NMR Spectroscopy: The Gold Standard for Positional Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for distinguishing regioisomers. The chemical environment of each proton on the benzene ring is unique, leading to distinct chemical shifts and coupling patterns (multiplicities).[5][6][7]

struct Isomer Structure Unique electronic environment around each proton nmr ¹H NMR Spectrum Distinct Chemical Shifts (δ) Distinct Coupling Constants (J) struct:f1->nmr:f0 determines

Caption: The relationship between molecular structure and its resulting ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

CompoundAromatic Proton 1Aromatic Proton 2Key Differentiator
This compound ~7.3 ppm (d, J ≈ 2.5 Hz)~7.1 ppm (d, J ≈ 2.5 Hz)Two aromatic protons meta to each other, resulting in small doublet coupling.
3-Chloro-2-hydroxy-5-methoxybenzoic acid ~7.0 ppm (d, J ≈ 3.0 Hz)~6.9 ppm (d, J ≈ 3.0 Hz)Also two meta protons, but their chemical shifts will be significantly different due to the altered substituent effects.
4-Chloro-2-hydroxy-5-methoxybenzoic acid ~7.5 ppm (s)~6.8 ppm (s)Two aromatic protons para to each other, resulting in singlets (or very small para-coupling).

Note: These are predicted values. Actual spectra must be acquired and referenced.

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer (collected from HPLC if necessary) in ~0.7 mL of a deuterated solvent like DMSO-d₆. DMSO is excellent for dissolving carboxylic acids and allows for the observation of the acidic -OH and -COOH protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Run a standard ¹H experiment. Include a solvent suppression pulse sequence if necessary.

  • Analysis: Integrate the signals to confirm the number of protons. Measure the chemical shifts and coupling constants accurately to assign the substitution pattern.

Mass Spectrometry (MS): Confirmation and Fragmentation

While all isomers have the identical molecular weight (C₇H₅ClO₃, MW: 172.57 g/mol ), their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ.[8][9] The "ortho effect," where adjacent functional groups interact during fragmentation, can produce unique fragment ions for certain isomers.[10][11]

Expected Fragmentation:

  • Common Fragments:

    • [M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group.

    • [M-COOH]⁺: Loss of the entire carboxyl group.

  • Isomer-Specific Fragmentation: An ortho arrangement of the hydroxyl and carboxyl groups (as in all our examples, which are salicylic acid derivatives) often leads to a characteristic loss of water ([M-H₂O]⁺) via intramolecular interaction, a pathway less favorable for meta or para hydroxybenzoic acids.[10] Differences in the relative abundances of these fragments can be diagnostic.

LC-MS Protocol:

  • Interface: Use the HPLC method described above directly interfaced with a mass spectrometer via an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

  • MS Scan: Perform a full scan (e.g., m/z 50-500) to confirm the molecular weight of the eluting peaks.

  • MS/MS Scan: Perform data-dependent acquisition where the [M-H]⁻ ion is isolated and fragmented to generate a characteristic MS/MS spectrum for each separated isomer.

Summary of Differentiating Characteristics

Analytical Technique Parameter This compound Potential Regioisomers
HPLC Retention TimeUnique retention time (t_R1)Different retention times (t_R2, t_R3, etc.)
¹H NMR Aromatic SignalsTwo doublets, meta-coupled (J ≈ 2-3 Hz)Different chemical shifts and/or coupling patterns (e.g., singlets for para-protons)
Mass Spectrometry Molecular Ionm/z 172 (EI) or 171 ([M-H]⁻, ESI)Identical to target compound
MS/MS Fragment IonsSpecific fragmentation patternPotentially different relative abundances of key fragment ions

Conclusion

The rigorous identification of this compound from its regioisomers is an achievable goal that hinges on a systematic and multi-technique analytical approach. HPLC, preferably with a phenyl-based stationary phase, provides the necessary separation. Subsequently, ¹H NMR spectroscopy offers the definitive structural evidence through its detailed "fingerprint" of proton environments. Mass spectrometry serves as a powerful confirmatory tool, verifying molecular weight and offering further structural clues through fragmentation analysis. By employing these methods with an understanding of the underlying chemical principles, researchers can ensure the isomeric purity of their materials, thereby guaranteeing the validity and reproducibility of their scientific work.

References

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • NIH. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • CSIRO Publishing. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers.
  • DSpace@MIT. (n.d.). ¹H NMR Spectral parameters for substituted benzenes.
  • Agilent Technologies, Inc. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
  • Mantel, M., & Stiller, M. (1976). Simultaneous Determination of Benzoic Acid and Its Monohydroxyl Isomers by a Spectrophotometric Method. Analytical Chemistry, 48(4), 712-714.
  • UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Cox, R. H. (1969). Proton magnetic resonance spectra of monosubstituted benzoic acids. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1189–1194.
  • Benchchem. (n.d.). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • ChemicalBook. (n.d.). 5-Chloro-2-hydroxybenzoic acid synthesis.
  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methoxybenzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.
  • ChemicalBook. (n.d.). Benzoic acid(65-85-0) ¹H NMR spectrum.
  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.
  • PharmaCompass.com. (n.d.). 5-Chloro-2-methoxybenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxybenzoic acid 99%.
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • Chemsrc. (2025). CAS#:101536-78-1 | 5-chloro-3-ethyl-2-hydroxy-6-methoxybenzoic acid.
  • ResearchGate. (2023). Benzoic acid determination with GC-FID?.
  • Scribd. (n.d.). Discussion of Benzoic Acid Identification Test.
  • Google Patents. (n.d.). RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid.
  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methoxybenzoic acid 99%.
  • NIST WebBook. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.